Zinc thiocyanate
Description
Historical Context and Evolution of Zinc Thiocyanate (B1210189) Research
The study of thiocyanate chemistry has a long and rich history, predating the isolation of several common elements. The thiocyanate anion (NCS⁻) was first prepared and identified by Porrett in 1809. acs.orgnih.gov In his foundational work, Porrett synthesized a variety of metal thiocyanates, which he termed "sulfuretted chyazate" salts, including that of zinc. acs.orgnih.govchemrxiv.org
Early research involving thiocyanate complexes was often centered on their analytical applications. For instance, the reaction of thiocyanate with ferric ions to produce a distinct deep red color became a classical qualitative test for iron(III) in aqueous solutions, an effect first reported in 1826. wikipedia.org While this test was not specific to the zinc complex, it highlights the early integration of thiocyanates into analytical chemistry.
The evolution of zinc thiocyanate research transitioned from simple synthesis and analytical observations to more complex structural and materials science investigations. In the early 20th century, research expanded to include bimetallic thiocyanates. arxiv.org Later studies, aided by advancements in spectroscopic and diffraction techniques, began to unravel the nuanced coordination behavior of the compound. For example, Raman spectroscopy has been employed to study the bonding interactions between zinc and thiocyanate ions in solution. acs.org A key aspect of this compound's chemistry is the preference of the zinc(II) ion, a Class A metal ion, to coordinate with the nitrogen end of the thiocyanate ligand, forming isothiocyanate complexes like [Zn(NCS)₄]²⁻. wikipedia.org This is in contrast to softer metals like cadmium, which tend to bond through the sulfur atom. wikipedia.org This foundational understanding of its coordination preferences paved the way for its use in constructing more complex molecular architectures.
Significance in Contemporary Inorganic and Materials Chemistry
In modern science, this compound is recognized as a crucial building block and precursor, primarily due to its role in the synthesis of coordination polymers and advanced materials. glochem.com
Coordination Chemistry: The thiocyanate ligand is ambidentate, meaning it can bridge two metal centers (M-NCS-M'), which is fundamental to the construction of multidimensional coordination polymers. chemrxiv.orgajol.info Researchers utilize this compound in mixed-ligand systems to create frameworks with interesting topologies and properties. ajol.infoijlpr.com For instance, reacting this compound with ligands like 1,4-diazabicyclo(2,2,2)octane (Ten) can produce coordination polymers with unique crystal structures, such as [(SCN)(NH₃)Zn-(µ₂-Ten)-Zn(NH₃)(NCS)₂]. researchgate.net The study of these complex structures provides deep insights into self-assembly processes and the design of functional materials.
Materials Science: The applications of this compound and its derivatives in materials science are extensive and varied.
Semiconductors: There is significant interest in metal thiocyanates for electronic and optoelectronic devices. chemrxiv.org While copper(I) thiocyanate (CuSCN) is a well-known p-type semiconductor, research into mixed-metal systems like copper-zinc thiocyanates has revealed pathways to tune electronic properties. chemrxiv.orgresearchgate.net By incorporating zinc, which has a complementary electronic structure, it is possible to create materials with adjustable band gaps and energy levels, potentially leading to applications in thin-film transistors and solar cells. chemrxiv.org
Non-Linear Optical (NLO) Materials: Certain bimetallic thiocyanates are recognized for their NLO properties, which are essential for technologies like laser frequency doubling. scielo.br Compounds such as zinc mercury thiocyanate (ZMTC) have been synthesized and studied for these characteristics, belonging to a family of materials with efficient second-harmonic generation (SHG). arxiv.orgscielo.brresearchgate.net
Fluorescent Compounds: Zinc(II) coordination compounds are often effective fluorescent materials. researchgate.net The d¹⁰ electronic configuration of the Zn(II) ion means it does not quench luminescence, allowing for the design of brightly emitting materials when combined with suitable organic ligands. researchgate.net New fluorescent compounds based on this compound have been synthesized that emit light in the blue and green regions of the spectrum, with potential uses in photo-optical devices and sensors. researchgate.net
The stability of zinc(II) thiocyanate complexes is a key factor in their application, with stability constants being determined in various solvent systems to optimize extraction and synthesis processes. oup.com
| Stability Constants of Zinc(II) Thiocyanate Complexes | | :--- | :--- | | Complex | Log of Cumulative Stability Constant (log βn) | | [Zn(SCN)]⁺ | 0.56 | | [Zn(SCN)₂] | 1.32 | | [Zn(SCN)₃]⁻ | 1.18 | Data from a study in 1 M sodium perchlorate (B79767) constant ionic media at 25°C. oup.com
Current Research Directions and Emerging Paradigms
Current research on this compound is pushing into new and innovative areas, focusing on sustainable energy, advanced catalysis, and novel synthesis methods.
Energy Storage: A highly promising and emerging application is in the field of energy storage. Recent studies have demonstrated the potential of zinc-thiocyanate aqueous batteries. One notable study reported a Zn-(SCN)₂ battery system that achieved high capacity and energy density over hundreds of charge-discharge cycles, positioning it as a sustainable alternative to conventional battery technologies.
| Performance Metrics of a Zn-(SCN)₂ Aqueous Battery | | :--- | :--- | | Metric | Value | | Capacity | 479 mAh g⁻¹ | | Energy Density | 644 Wh kg⁻¹ | | Charge-Discharge Cycles | 500 | Data from a recent electrochemical study.
Furthermore, this compound has been used as a component in synthesizing Prussian Blue-Like compounds for potential use as cathode materials in potassium-ion batteries. aip.org
Catalysis: Zinc-based catalysts are being explored for various organic transformations. A zinc-catalyzed addition of ammonium (B1175870) thiocyanate to olefins has been developed as an efficient method for synthesizing isothiocyanates, which are valuable compounds in organic and biological chemistry. organic-chemistry.orgthieme-connect.com This reaction proceeds selectively and in good yields, showcasing the potential of this compound chemistry in facilitating complex organic reactions. organic-chemistry.orgthieme-connect.com The poisoning of single-atom catalysts by thiocyanate ions is also used as a research technique to identify and study active sites in catalysts for reactions like the oxygen reduction reaction, which is crucial for technologies such as zinc-air batteries. chinesechemsoc.org
Advanced Sensors: The development of chemical sensors is another active research front. This compound plays a role in analytical methods for detecting thiocyanate ions, which is important for environmental and clinical monitoring. tandfonline.com Moreover, novel sensor platforms are being fabricated using zinc-based compounds. For example, a composite of zinc phthalocyanine (B1677752) anchored to magnetite particles has been developed as an efficient electrochemical sensor for the selective detection of thiocyanate in biological samples. researchgate.net
Emerging Synthesis Paradigms: Researchers are exploring new methods for synthesizing thiocyanate-based materials. One such innovative approach is mechanochemistry, a solid-state reaction method. This technique has been used to combine copper(I) thiocyanate and zinc(II) thiocyanate to create mixed-metal coordination polymers, a process that avoids traditional solvents and can lead to materials with novel properties like melting behavior and glass transitions. chemrxiv.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;dithiocyanate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Zn/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVWCBYTEFCFSG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn(SCN)2, C2N2S2Zn | |
| Record name | zinc thiocyanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060322 | |
| Record name | Thiocyanic acid, zinc salt | |
| Source | EPA DSSTox | |
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Molecular Weight |
181.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557-42-6 | |
| Record name | Zinc thiocyanate | |
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| Record name | Thiocyanic acid, zinc salt (2:1) | |
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| Record name | Thiocyanic acid, zinc salt | |
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| Record name | Zinc thiocyanate | |
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| Record name | ZINC THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78202QE1K8 | |
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Synthetic Methodologies and Mechanistic Investigations of Zinc Thiocyanate Compounds
Diverse Synthetic Routes to Zinc Thiocyanate (B1210189) and Its Complexes
The selection of a synthetic route for zinc thiocyanate and its derivatives is often dictated by the desired final product, whether it be the simple inorganic salt or a more complex coordination polymer. Researchers have explored numerous pathways to control the stoichiometry, crystal structure, and properties of these compounds.
Solution-phase synthesis is a prevalent and versatile method for preparing this compound and its complexes. This approach typically involves the reaction of a soluble zinc salt with a thiocyanate salt in a suitable solvent. The choice of solvent and reaction conditions can significantly influence the nature of the product.
A common and straightforward method for synthesizing this compound is through salt metathesis reactions in an aqueous medium. acs.orgnih.gov This typically involves combining a solution of a zinc salt, such as zinc sulfate (B86663) (ZnSO₄) or zinc nitrate (B79036) (Zn(NO₃)₂), with a solution of a soluble thiocyanate, like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). acs.orgnih.gov The reaction of zinc sulfate with barium thiocyanate (Ba(SCN)₂) in water is another effective route, which has the advantage of precipitating the insoluble byproduct, barium sulfate (BaSO₄), simplifying purification. acs.orgnih.gov
For instance, this compound can be prepared by reacting zinc sulfate with potassium thiocyanate in an aqueous solution, yielding Zn(SCN)₂ and potassium sulfate. Similarly, reacting zinc nitrate hexahydrate with potassium thiocyanate at room temperature is a widely used method, particularly for preparing complexes with organic ligands like nicotinamide. In a typical procedure, separate aqueous solutions of zinc nitrate and potassium thiocyanate are mixed and stirred. The resulting mixture is then allowed to crystallize over several days, often yielding white crystals suitable for X-ray diffraction with reported yields around 85%. The evaporation of aqueous solutions of Zn(NCS)₂ can lead to the formation of different polymorphs, such as β-Zn(NCS)₂. acs.orgnih.gov However, cooling supersaturated aqueous solutions has been reported to form α-Zn(NCS)₂. acs.orgnih.gov
The synthesis of mixed-metal thiocyanate crystals, such as zinc manganese thiocyanate (ZnMn(SCN)₄), has also been achieved through slow evaporation from an aqueous solution at room temperature. This solution growth method can yield single crystals over a period of weeks. Furthermore, the synthesis of zinc(II) complexes with ligands like methylimidazole has been successfully carried out in aqueous solutions by reacting a zinc salt with the ligand and potassium thiocyanate. rsc.org
Table 1: Examples of Aqueous Solution Synthesis of this compound and its Complexes
| Zinc Salt Precursor | Thiocyanate Source | Ligand (if any) | Solvent | Key Conditions | Product | Reference |
| Zinc Nitrate Hexahydrate | Potassium Thiocyanate | Nicotinamide | Water | Room temperature, crystallization over days | Zn(SCN)₂-nicotinamide complex | |
| Zinc Sulfate | Potassium Thiocyanate | None | Water | Salt metathesis reaction | This compound (Zn(SCN)₂) | |
| Zinc Sulfate | Barium Thiocyanate | None | Water | Salt metathesis, precipitation of BaSO₄ | This compound (Zn(NCS)₂) | acs.orgnih.gov |
| Zinc Sulfate Heptahydrate | Potassium Thiocyanate | 1-Methylimidazole (B24206) | Water | Stirred for 1 hour, left for 24 hours | [Zn(1-MeIm)₂(SCN)₂] | rsc.org |
| Zinc Sulfate | Potassium Thiocyanate | Manganese(II) salt | Water | Slow evaporation at room temperature | Zinc Manganese Thiocyanate (ZMTC) |
The use of non-aqueous solvents offers an alternative to aqueous systems, often enabling the synthesis of unique this compound complexes and anhydrous forms of the salt. Solvents such as methanol (B129727), acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. researchgate.net These solvents can influence the coordination environment of the zinc ion and the resulting crystal structure. researchgate.net
One established method involves the reaction of anhydrous zinc chloride (ZnCl₂) with potassium thiocyanate (KSCN) in methanol. The reaction is typically carried out under reflux for a couple of hours, and the product is isolated by filtration. The direct reaction of zinc oxide with ammonium (B1175870) thiocyanate in the presence of a ligand like triethylenediamine (Ten) can be conducted in various non-aqueous solvents, including methanol, acetonitrile, DMF, or DMSO. researchgate.net For example, heating a mixture of zinc oxide, ammonium thiocyanate, and triethylenediamine in acetonitrile to boiling results in the formation of this compound complexes with yields as high as 83%.
The choice of non-aqueous solvent can also be critical in electrochemical synthesis methods. Anionic thiocyanato complexes of zinc have been synthesized by the dissolution of a sacrificial zinc anode in a non-aqueous solution of thiocyanic acid. cdnsciencepub.com A more general electrochemical method involves the dissolution of a sacrificial zinc anode in an aqueous or aqueous ethanolic solution of ammonium thiocyanate. cdnsciencepub.com Studies on zinc-thiocyanate complexes in aqueous mixtures of methanol, ethanol, dioxan, and DMF have shown that the nature of the solvent affects the stability of the complexes and the kinetics of the electrode reactions. ias.ac.in
Table 2: Examples of this compound Synthesis in Non-Aqueous Solvents
| Zinc Source | Thiocyanate Source | Ligand (if any) | Solvent(s) | Key Conditions | Product | Reference(s) |
| Zinc Chloride | Potassium Thiocyanate | None | Methanol | Reflux, 1-2 hours | Anhydrous this compound | |
| Zinc Oxide | Ammonium Thiocyanate | Triethylenediamine (Ten) | Methanol, Acetonitrile, DMF, or DMSO | Heating to boiling, stirring | This compound-Ten complexes | researchgate.net |
| Zinc Anode | Thiocyanic Acid | None | Non-aqueous solution | Electrochemical dissolution | Anionic thiocyanato complexes of zinc | cdnsciencepub.com |
| Zinc Acetate (B1210297) Dihydrate | Potassium Thiocyanate | Pyridine (B92270) | Methanol | Room temperature, 1:1:2 molar ratio | Neutral mononuclear this compound complexes |
Solid-state synthesis, particularly through mechanochemical methods, provides a solvent-free route to novel this compound-containing materials. This approach involves the direct grinding or milling of solid reactants, which can lead to the formation of phases that are inaccessible through conventional solution-based methods.
A notable example is the mechanochemical reaction of copper(I) thiocyanate (CuSCN) and zinc(II) thiocyanate (Zn(SCN)₂) at various mixing ratios. chemrxiv.org This solid-state method results in the formation of a new bimetallic phase, CuxZny(SCN)x+2y, as well as partially zinc-substituted α-CuSCN. chemrxiv.org The reaction is believed to occur at the labile sulfur-terminal of the thiocyanate group. chemrxiv.org This technique highlights the potential for creating new materials with tunable electronic properties by directly combining different metal thiocyanates in the solid state. chemrxiv.org
Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials, including coordination polymers and metal-organic frameworks (MOFs), from solutions under elevated temperatures and pressures. These methods can promote the formation of unique and complex structures that may not be obtainable under ambient conditions.
A zinc(II) complex with 1,10-phenanthroline (B135089) (phen) has been synthesized via a hydrothermal reaction involving ZnSO₄, KSCN, and phen. asianpubs.org This process yielded a new complex with the formula C₂₆H₁₆N₆S₂Zn. asianpubs.org Similarly, solvothermal reactions have been employed to synthesize a variety of coordination polymers. tandfonline.comrsc.org For instance, a 2-D coordination polymer, [Zn₂(BDC)(4,4′-bipy)(HCOO)₂], was synthesized through a solvothermal reaction. tandfonline.com Although this specific example doesn't include thiocyanate, the methodology is directly applicable. The use of solvothermal conditions can lead to the formation of coordination polymers with mixed ligands and interesting network topologies. rsc.org It is important to note that thiocyanate species can be sensitive to high temperatures, potentially decomposing above 60°C in the presence of a metal center. sfu.ca
Hydrothermal methods have also been utilized in the synthesis of microporous carbons using zinc tartrate as a template, where zinc ions form a complex with the organic ligand. rhhz.net This demonstrates the versatility of hydrothermal synthesis in creating complex material architectures involving zinc. New materials based on iron-doped zinc oxide have also been synthesized using a hydrothermal method to create iron-thiocyanate complexes. inrim.it
Direct synthesis refers to methods where the metal or a simple metal compound, like an oxide, is reacted directly with a thiocyanate source, often in the presence of a ligand. researchgate.net This approach can be advantageous as it can be a one-step process and may avoid the use of metal salts that can introduce contaminating anions. cdnsciencepub.com
A key example is the direct reaction of zinc oxide (ZnO) with ammonium thiocyanate (NH₄SCN) in non-aqueous solvents like methanol, acetonitrile, DMF, or DMSO, often in the presence of a coordinating ligand such as triethylenediamine. researchgate.net This method has been shown to be efficient, with reported yields of up to 83% for the resulting this compound complexes. researchgate.net The reaction involves heating the mixture to dissolve the zinc oxide. Another direct method involves the reaction of zinc hydroxide (B78521) with ammonium thiocyanate. smolecule.comchemdad.com
The term "direct synthesis" can also encompass electrochemical methods where a sacrificial metal anode is dissolved in a solution containing the ligand. cdnsciencepub.comdoi.org This technique offers a high degree of selectivity and can produce high-purity products rapidly. cdnsciencepub.com
Advanced Structural Elucidation and Crystallographic Analysis of Zinc Thiocyanate Systems
Single Crystal X-ray Diffraction Studies of Zinc Thiocyanate (B1210189) Structures
Single crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise three-dimensional structure of crystalline materials. For zinc thiocyanate and its complexes, SC-XRD studies have been instrumental in revealing detailed information about coordination geometries, bond lengths, and intermolecular interactions.
In many this compound complexes, the zinc(II) ion is found in a tetrahedral coordination environment. scienceopen.comscirp.orgiucr.org This is a common geometry for zinc, a d¹⁰ metal ion, which does not have crystal field stabilization energy dictating a specific coordination. The thiocyanate ligand (SCN⁻) is versatile and can coordinate to the zinc center through either the nitrogen or the sulfur atom, or it can act as a bridging ligand connecting multiple zinc centers. In most instances, zinc, being a hard Lewis acid, preferentially coordinates to the harder nitrogen end of the thiocyanate ligand.
For instance, in the complex bis(isonicotinamide-κN¹)bis(thiocyanato-κN)zinc(II), the zinc cation is tetrahedrally coordinated by two terminally N-bonded thiocyanate ligands and the pyridine (B92270) nitrogen atoms of two isonicotinamide (B137802) ligands. scienceopen.comiucr.org The asymmetric unit of this complex contains one Zn²⁺ cation located on a twofold rotation axis, one thiocyanate anion, and one isonicotinamide ligand. scienceopen.comiucr.org
The study of zinc(II) complexes with ligands such as 3-aminopyridine (B143674) also reveals a tetrahedral geometry, with the zinc atom coordinated to two N-bonded thiocyanate anions and two 3-aminopyridine ligands through their pyridine nitrogen atoms. scirp.org
A summary of crystallographic data for a representative this compound complex is provided in the table below.
| Compound | [Zn(NCS)₂(C₆H₆N₂O)₂] |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| a (Å) | 17.978(2) |
| b (Å) | 17.978(2) |
| c (Å) | 9.498(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3073.0(6) |
| Z | 8 |
| Data Source | scienceopen.comiucr.org |
| This table presents crystallographic data for bis(isonicotinamide-κN¹)bis(thiocyanato-κN)zinc(II). |
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in this compound systems. Pure this compound, Zn(NCS)₂, is reported to exist in at least two polymorphic forms, designated as α-Zn(NCS)₂ and β-Zn(NCS)₂. acs.org These polymorphs exhibit distinct powder diffraction patterns. acs.org The β-form is reported to be synthesized by the evaporation of aqueous solutions of Zn(NCS)₂, while the α-form can be obtained from cooling supersaturated aqueous solutions. acs.org
Polymorphism has also been observed in this compound complexes. For example, complexes with 2-chloropyridine, M(NCS)₂(2-chloropyridine)₂ (where M = Zn), can crystallize in two different polymorphic forms, 3-Mα and 3-Mβ, which belong to the orthorhombic space group P2₁2₁2₁ and the space group Pbcn, respectively. nih.gov These polymorphs differ in their molecular conformation and packing. nih.gov
High-resolution X-ray diffraction data allows for the precise determination of atomic positions and the refinement of structural parameters, providing a detailed picture of the bonding within the crystal. In the context of this compound systems, high-resolution data is crucial for accurately defining the coordination sphere of the zinc atom and the geometry of the thiocyanate ligand.
Refinement of crystal structures is often carried out using least-squares methods, such as those implemented in software packages like SHELX. For instance, the structure of a this compound complex with isonicotinamide was refined to a final R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. scienceopen.com The refinement process involves adjusting atomic coordinates, displacement parameters, and other structural variables to minimize the difference between observed and calculated structure factors.
The precision of atomic positioning allows for a detailed analysis of bond lengths and angles. In tetrahedral zinc(II) complexes, the bond angles around the zinc center are expected to be close to the ideal tetrahedral angle of 109.5°, although distortions are common due to the nature of the ligands and crystal packing forces.
Studying the crystal structure of this compound systems at different temperatures provides insights into thermal expansion, phase transitions, and the dynamic behavior of the molecules. While specific temperature-dependent structural studies on pure this compound are not extensively reported in the literature, investigations on related compounds offer valuable information.
For example, thermal analysis of a zinc(II) complex with 3-aminopyridine, [Zn(NCS)₂(3-ampy)₂], showed that the complex is stable up to a certain temperature, after which it decomposes in distinct steps. scirp.org Such studies, often coupled with techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can reveal temperature-induced structural changes.
In a broader context, temperature-dependent studies on other inorganic compounds have shown that changes in temperature can lead to subtle or significant alterations in unit cell parameters, bond lengths, and even trigger phase transitions. For the tris(ethylenediamine)zinc(II) sulfate (B86663) complex, crystal structures were determined over a temperature range of 140-290 K, revealing details about thermal motion and disorder. nih.gov
The application of high pressure can induce significant changes in the crystal structure of materials, leading to phase transitions, changes in coordination, and the formation of new, denser phases. High-pressure single-crystal X-ray diffraction is a powerful technique to study these transformations in situ.
While detailed high-pressure structural studies specifically on pure this compound are limited, research on related zinc compounds and other thiocyanate systems demonstrates the potential impact of pressure. For instance, a high-pressure single-crystal X-ray diffraction study on thermoelectric ZnSb and β-Zn₄Sb₃ revealed their structural evolution up to 12.8 GPa and 10.6 GPa, respectively, without any phase transitions, and allowed for the determination of their bulk moduli. rsc.orgau.dk In other systems, pressure can induce piezochromism (color change with pressure) or amorphization.
Investigations into coordination networks containing thiocyanate ligands have shown that pressure can lead to the release of guest molecules and significant reductions in void spaces within the structure. aps.org These studies highlight the compressibility of such frameworks and the potential for pressure to tune their structural and physical properties.
Temperature-Dependent Structural Investigations
Powder X-ray Diffraction Characterization of Polycrystalline Forms
Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline materials. It is particularly useful for phase identification, assessing sample purity, and determining unit cell parameters.
In the context of this compound systems, PXRD is routinely employed to confirm the identity and homogeneity of synthesized materials. scienceopen.comiucr.orgacs.org The distinct diffraction patterns of the α and β polymorphs of Zn(NCS)₂ allow for their differentiation using this method. acs.org
PXRD is also crucial in studying the formation of new phases in mixed-metal thiocyanate systems. For example, in the solid-state mechanochemical reaction between CuSCN and Zn(SCN)₂, PXRD was used to identify the formation of a new copper-zinc thiocyanate (CZT) phase at a specific Cu:Zn ratio. The appearance of a distinct diffraction pattern, different from those of the starting materials, confirmed the creation of the new crystalline structure.
The table below shows a comparison of the powder X-ray diffraction data for the starting materials and the resulting product in a mixed-metal thiocyanate synthesis.
| Sample | Prominent 2θ Peaks (°) | Phase Identification | Data Source |
| CuSCN (precursor) | ~27, ~45, ~53 | α-CuSCN | |
| Zn(SCN)₂ (precursor) | ~16, ~28, ~31 | Zn(SCN)₂ | |
| Cu₂Zn(SCN)₄ (product) | Multiple distinct peaks | New CZT phase | |
| This table illustrates how PXRD is used to identify the formation of a new phase by comparing the diffraction patterns of the reactants and the product. |
Neutron Diffraction Studies for Light Atom Localization in this compound Structures
Neutron diffraction is a powerful complementary technique to X-ray diffraction for structural analysis. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction particularly sensitive to the positions of light atoms, such as hydrogen, which are often difficult to locate accurately with X-rays.
In the context of this compound systems, especially those containing organic ligands with hydrogen atoms or water molecules, neutron diffraction could provide invaluable information about hydrogen bonding and the precise orientation of these light atoms. However, a review of the current literature indicates a lack of specific neutron diffraction studies focused on the localization of light atoms within pure this compound or its simple coordination complexes.
While neutron diffraction has been employed to study the magnetic structure of other transition metal thiocyanates and the structure of other zinc-containing compounds like liquid zinc and quaternary oxides, its application to elucidate the detailed hydrogen bonding network in this compound hydrates or complexes with amine-containing ligands remains an area for future investigation. nih.gov Such studies would be crucial for a complete understanding of the supramolecular chemistry and crystal packing in these systems.
Electron Diffraction for Nanocrystalline this compound Materials
Electron diffraction is a powerful technique for the structural analysis of nanocrystalline materials, offering insights into their crystal structure, phase, and morphology at the nanoscale. For nanocrystalline this compound (Zn(NCS)₂), electron diffraction methods, particularly selected area electron diffraction (SAED), are instrumental in characterizing the atomic arrangement within individual or ensembles of nanoparticles.
When a high-energy electron beam is transmitted through a thin sample of nanocrystalline this compound, the electrons are scattered by the electrostatic potential of the atoms in the crystal lattice. This scattering results in a diffraction pattern, which is a reciprocal space representation of the crystal structure. For a randomly oriented polycrystalline sample, the SAED pattern consists of a set of concentric rings. The diameter of each ring corresponds to the spacing of a specific set of crystal lattice planes, according to Bragg's law.
The analysis of these diffraction rings allows for the determination of the d-spacings (interplanar spacings), which can then be compared with known crystallographic data to identify the crystalline phase. For this compound, the expected phase would be the α- or more commonly the β-polymorph. The β-form of this compound (β-Zn(NCS)₂) is known to crystallize in a triclinic system with the space group P1. acs.org This structure features a unique van der Waals layered arrangement where zinc atoms are tetrahedrally coordinated to either four nitrogen atoms (ZnN₄) or four sulfur atoms (ZnS₄), with bridging thiocyanate ligands. acs.org
In a typical electron diffraction experiment on nanocrystalline Zn(NCS)₂, a transmission electron microscope (TEM) would be used to first obtain an image of the nanoparticles. A selected area aperture is then inserted to limit the diffraction to a specific region of interest containing the nanocrystals. The resulting SAED pattern can provide definitive evidence of the crystallinity and phase of the synthesized material. If the nanoparticles are single crystals, the SAED pattern will consist of a regular array of spots, from which the crystallographic orientation can be determined.
The detailed research findings from electron diffraction studies can be summarized to confirm the structural integrity of the nanocrystalline material. The lattice parameters derived from the diffraction patterns should be consistent with those determined by other methods like X-ray diffraction for the bulk material.
| Parameter | Value for β-Zinc Thiocyanate | Source |
| Crystal System | Triclinic | acs.org |
| Space Group | P1 | acs.org |
| a (Å) | 5.68 | acs.org |
| b (Å) | 7.89 | acs.org |
| c (Å) | 10.02 | acs.org |
| α (°) | 99.8 | acs.org |
| β (°) | 91.5 | acs.org |
| γ (°) | 109.3 | acs.org |
| Z | 4 | nih.gov |
This table presents the crystallographic data for bulk β-zinc thiocyanate, which serves as a reference for the analysis of electron diffraction patterns from its nanocrystalline form.
The synthesis of this compound complexes with various ligands can also serve as precursors for the production of zinc oxide or zinc sulfide (B99878) nanoparticles. nih.gov In such cases, electron diffraction is crucial to verify the complete conversion of the precursor and to characterize the crystal structure of the resulting oxide or sulfide nanomaterials.
Coordination Chemistry and Ligand Field Theory Applications in Zinc Thiocyanate Systems
Zinc Ion Coordination Environments in Thiocyanate (B1210189) Complexes
The d¹⁰ electronic configuration of the Zn(II) ion means it does not have any crystal field stabilization energy, allowing its coordination geometry to be primarily dictated by the size, charge, and steric bulk of the surrounding ligands. This results in a variety of coordination numbers and geometries, with tetrahedral and octahedral being the most prevalent.
Tetrahedral coordination is a hallmark of zinc(II) chemistry, and zinc thiocyanate complexes are no exception. The [Zn(NCS)₄]²⁻ anion is a classic example, where the zinc center is surrounded by four nitrogen-bonded thiocyanate ligands, forming a ZnN₄ coordination sphere. nih.govresearchgate.net This arrangement is commonly observed in ionic-type crystal lattices, often with organic cations like (HTen)⁺ (protonated triethylenediamine) balancing the charge. researchgate.net
Mixed-ligand systems also frequently exhibit tetrahedral zinc. For instance, complexes with substituted pyridines, such as 2-methylpyridine (B31789), 2-bromopyridine, and 2-chloropyridine, form discrete tetrahedral complexes with the general formula M(NCS)₂L₂, where the zinc ion is coordinated to two terminally N-bonded thiocyanate anions and two pyridine (B92270) ligands. rsc.org Similarly, reaction with isonicotinamide (B137802) results in a discrete complex, [Zn(NCS)₂(C₆H₆N₂O)₂], where the Zn²⁺ cation is tetrahedrally coordinated by the nitrogen atoms of two thiocyanate anions and the pyridine nitrogen atoms of two isonicotinamide ligands. iucr.org
In some instances, a distorted tetrahedral geometry is observed. This can be seen in complexes with methylimidazole ligands, such as Zn(1-MeIm)₂(SCN)₂ and Zn(2-MeIm)₂(SCN)₂. rsc.org The coordination environment in these cases consists of two nitrogen atoms from the methylimidazole ligands and two nitrogen atoms from the thiocyanate anions. rsc.org The degree of distortion from ideal tetrahedral geometry is influenced by the steric hindrance and electronic properties of the co-ligands. Furthermore, in mixed-metal complexes like [(NiL)Zn(μ₁,₃-NCS)₂]n, the Zn(II) ion maintains a four-coordinated distorted tetrahedral environment. rsc.org
While ZnN₄ is the most common tetrahedral arrangement, ZnN₂S₂ geometries, involving coordination from both nitrogen and sulfur atoms of the thiocyanate ligands, are also possible, particularly in polymeric structures or when influenced by other ligands. chemrxiv.org
| Compound/Complex Ion | Coordination Sphere | Ancillary Ligands | Reference(s) |
| [Zn(NCS)₄]²⁻ | ZnN₄ | None | nih.govresearchgate.net |
| [Zn(NCS)₂(C₆H₆N₂O)₂] | ZnN₄ | Isonicotinamide | iucr.org |
| Zn(1-MeIm)₂(SCN)₂ | ZnN₄ | 1-Methylimidazole (B24206) | rsc.org |
| Zn(2-MeIm)₂(SCN)₂ | ZnN₄ | 2-Methylimidazole | rsc.org |
| [Zn(NCS)₂(C₆H₅CH₂N(CH₃)₂)₂] | ZnN₄ | 2-Methylpyridine | rsc.org |
Although less common than tetrahedral, octahedral coordination is observed in this compound systems, particularly in the presence of ligands that can occupy multiple coordination sites or when water molecules are involved in coordination. aip.org For example, the complex [Zn(NCS)₂(C₅H₅N)₄] features a six-coordinated zinc atom in a slightly distorted octahedral geometry, with four nitrogen atoms from pyridine ligands and two nitrogen atoms from thiocyanate anions. researchgate.net
Distorted octahedral geometries can also arise. In certain mixed-ligand complexes, such as those with picolinamide, the zinc(II) ion can adopt a slightly distorted octahedral geometry. balikesir.edu.tr The degree of distortion is often influenced by the bite angle of chelating ligands and the steric interactions between ligands. In aqueous solutions with a low ratio of thiocyanate to zinc, there is evidence for octahedrally coordinated species where water molecules act as ligands alongside the thiocyanate ions. aip.org
The versatility of this compound's coordination chemistry is most evident in its mixed-ligand complexes. A wide array of organic ligands, including amines, pyridines, and Schiff bases, can be incorporated into the coordination sphere of the zinc ion, leading to a vast range of structural motifs and properties.
Amines: Triethylenediamine (Ten), a bidentate amine, reacts with this compound to form complexes with varying coordination numbers and structures, including dimeric and polymeric forms. researchgate.net For instance, the complex [Zn₂(NCS)₄(NH₃)₂Ten] contains four-coordinate zinc atoms. researchgate.net
Pyridines: Pyridine and its derivatives are common co-ligands in this compound chemistry. As mentioned, tetrapyridinedithiocyanatozinc(II) exhibits an octahedral geometry. researchgate.net Substituted pyridines like 2-methylpyridine lead to tetrahedral complexes. rsc.org Nicotinamide, another pyridine derivative, forms the tetrahedral complex bis(nicotinamide-N)-bis(thiocyanato-N)zinc(II). researchgate.net
Schiff Bases: Schiff bases, which are formed from the condensation of an amine and a carbonyl compound, are versatile ligands that can form stable complexes with this compound. researchgate.netajol.infobibliomed.org These complexes can exhibit various coordination geometries, including square-pyramidal and tetrahedral, depending on the specific Schiff base ligand used. For example, a zinc(II) Schiff base complex with thiocyanate ligands has been reported to have a square-pyramidal geometry.
Octahedral and Distorted Coordination Geometries
Thiocyanate Ligand Binding Modes (N-bound, S-bound, Bridging)
The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or it can bridge two metal centers. wikipedia.org In this compound complexes, the binding mode is heavily influenced by the "hard and soft acids and bases" (HSAB) principle. Zinc(II) is considered a hard acid and therefore preferentially binds to the harder nitrogen donor atom of the thiocyanate ligand. wikipedia.org
N-bound (Isothiocyanate): This is the most common binding mode for thiocyanate in zinc complexes. The linear M-N-C arrangement is typical for isothiocyanate complexes. wikipedia.org Infrared spectroscopy is a key tool for distinguishing binding modes; the C-N stretching frequency (ν(CN)) for N-bonded thiocyanate is typically observed at or below 2100 cm⁻¹. mdpi.com
S-bound (Thiocyanate): S-bound thiocyanate is rare for zinc but can be induced in certain environments, though it is more characteristic of softer metal ions like mercury(II). mdpi.com
Bridging (μ-NCS or μ-SCN): The thiocyanate ligand can also act as a bridge between two zinc centers. This bridging can occur in an end-on (μ₁‚₁) fashion or an end-to-end (μ₁‚₃) fashion. Bridging thiocyanates are crucial in the formation of polymeric and multidimensional structures. For example, in the complex [Zn₂(NCS)₄(NH₃)₂Ten], bridging Ten ligands link the zinc atoms, while the thiocyanate ligands are terminal. researchgate.net In other polymeric structures, the thiocyanate itself can act as the bridging ligand. mdpi.com
Supramolecular Assembly and Hydrogen Bonding Networks in this compound Solids
In the solid state, this compound complexes often engage in extensive supramolecular assembly, primarily through hydrogen bonding. These non-covalent interactions play a critical role in organizing the individual complex molecules into higher-dimensional architectures, such as one-, two-, or three-dimensional networks. iucr.org
Hydrogen bonds can form between coordinated ligands, such as amines or amides, and the thiocyanate anions. For example, in the crystal structure of [Zn(NCS)₂(C₆H₆N₂O)₂], the discrete complexes are linked by intermolecular N-H···O, C-H···O, and weak N-H···S hydrogen-bonding interactions, creating a three-dimensional network. iucr.org In other cases, uncoordinated molecules, like pyrimidinium cations and water molecules, can be held within the crystal lattice through hydrogen bonds to the coordinated thiocyanate ligands. nih.gov These networks can also be influenced by π-π stacking interactions between aromatic rings of the organic ligands. nih.gov
Influence of Counter-Ions and Solvents on Coordination Architecture
The final structure of a this compound complex is not solely determined by the zinc ion and its directly coordinated ligands. Counter-ions and solvent molecules can exert a significant influence on the coordination architecture. sci-hub.ruresearchgate.netresearchgate.net
Counter-Ions: The size, shape, and charge of the counter-ion can dictate the packing of the complex units in the solid state and can influence the coordination geometry of the zinc ion. researchgate.netcore.ac.uk For example, the presence of a bulky organic cation might favor the formation of discrete anionic complexes like [Zn(NCS)₄]²⁻ rather than extended polymeric structures. researchgate.net
Solvents: The solvent used in the synthesis of this compound complexes can also play a crucial role. Solvent molecules can sometimes be incorporated into the crystal structure, participating in the coordination sphere of the zinc ion or contributing to the hydrogen-bonding network. researchgate.net The polarity and coordinating ability of the solvent can influence which crystalline phase or polymorph is obtained. For instance, the synthesis of [Zn(NCS)₂(Ten)DMSO] incorporates a dimethyl sulfoxide (B87167) (DMSO) molecule directly into the coordination sphere of the zinc atom. researchgate.net
Spectroscopic Characterization for Electronic Structure and Bonding Analysis of Zinc Thiocyanate
Vibrational Spectroscopy (FTIR, Raman) for Bonding Mode Assignment
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in assigning the bonding modes within zinc thiocyanate (B1210189) and its complexes. rsc.orgksu.edu.sa These methods probe the vibrational frequencies of molecular bonds, which are sensitive to the chemical environment and coordination geometry. ksu.edu.sasci-hub.senih.govjascoinc.com
The stretching vibration of the carbon-nitrogen triple bond (ν(C≡N)) in the thiocyanate ligand is a particularly informative spectral region. libretexts.org The frequency of this band is highly sensitive to the coordination mode of the thiocyanate ion. researchgate.net In zinc thiocyanate, the thiocyanate ligand can coordinate to the zinc ion through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN), or it can act as a bridging ligand. wikipedia.org
FTIR spectroscopy can distinguish between these bonding modes by comparing the C≡N stretching frequencies to reference compounds. Peaks in the range of 2050–2100 cm⁻¹ are indicative of thiocyanate coordination. For instance, in a study of a discrete tetrahedral complex [Zn(NCS)₂(3-ampy)₂], a very strong C≡N asymmetric stretching vibration was observed at 2109 cm⁻¹, confirming the participation of the thiocyanate ion in bonding. scirp.org The position of the C≡N stretching band can also be influenced by the presence of other ligands in the complex. scirp.org
The interaction with solvents can also cause shifts in the C≡N stretching frequency. For example, hydrogen bonding at the nitrogen atom of the thiocyanate group leads to a blue-shift (increase in frequency) of this band. researchgate.net Furthermore, the C≡N band of acetonitrile (B52724) has been shown to blue-shift with increasing salt concentration due to the polarization of the nitrile by ion-molecule interactions. acs.org
| Compound/Condition | C≡N Stretching Frequency (cm⁻¹) | Coordination/Environment | Reference |
| General Thiocyanate Coordination | 2050–2100 | Thiocyanate coordination | |
| [Zn(NCS)₂(3-ampy)₂] | 2109 | N-bonded thiocyanate | scirp.org |
| Bridge-bound SCN⁻ on Pt | ~2010 | Bridging thiocyanate | acs.org |
| Water-exposed SCN⁻ | ~2163 | Hydrogen bonding at N | researchgate.net |
| CH₃CN (no Fermi resonance) | 2262 | Acetonitrile | acs.org |
In addition to the C≡N stretch, the S-C-N bending mode (δ(SCN)), which appears in the 400-500 cm⁻¹ region, provides further insight into the structure. chemrxiv.org Peak splittings in the δ(SCN) spectral range can indicate that the thiocyanate ligand is coordinating with two different metal centers, suggesting a bridging mode. chemrxiv.org The analysis of these bending modes, in conjunction with the C-S stretching frequencies (ν(C-S)) typically found between 700-825 cm⁻¹, is crucial for identifying linkage isomers (N-bonded vs. S-bonded). chemrxiv.orgnih.gov Drastic changes in the ν(C-S) band, while the ν(C≡N) mode remains qualitatively similar, suggest that the sulfur terminal of the thiocyanate ion is more involved in the bonding interactions. chemrxiv.org
Analysis of C≡N Stretching Frequencies and Band Shifts
X-ray Absorption Spectroscopy (XAS) at Zn and S/N Edges for Local Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific atom within a material. xrayabsorption.orgnasa.govsemineral.es By tuning the X-ray energy to the absorption edge of an element (like zinc, sulfur, or nitrogen), one can probe its immediate coordination environment. researchgate.net XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.org
The XANES region of the spectrum, which is close to the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. semineral.esxrayabsorption.orgscispace.com The energy of the absorption edge shifts to higher values with an increase in the oxidation state of the atom. xrayabsorption.org For this compound, XANES at the Zn K-edge confirms the +2 oxidation state of the zinc ion. chemrxiv.org
The shape of the XANES spectrum, including pre-edge features, provides a fingerprint of the local coordination environment (e.g., tetrahedral vs. octahedral). semineral.esxrayabsorption.org In studies of mixed Cu-Zn thiocyanate coordination polymers, Zn K-edge XANES spectra were used to confirm that the local environment of zinc was not significantly altered by processes like ball-milling. chemrxiv.org High-resolution XANES (HR-XANES) can even distinguish between different coordinating atoms with similar atomic numbers, such as nitrogen and oxygen, which is a limitation of conventional EXAFS analysis. princeton.edu
The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. xrayabsorption.orgnasa.gov Analysis of the EXAFS oscillations allows for the precise determination of the distances between the absorbing zinc atom and its nearest neighbors (the nitrogen or sulfur atoms of the thiocyanate ligands). nasa.gov
In studies of mixed Cu-Zn thiocyanate compounds, Zn K-edge EXAFS spectra revealed that the local coordination of zinc varied with the ratio of copper to zinc. chemrxiv.org For instance, in a Cu₃Zn₁ sample, it was suggested that zinc likely exists as a substitutional defect within the α-CuSCN structure. chemrxiv.org In the triclinic structure of pure Zn(SCN)₂, there are two distinct zinc coordination environments, ZnN₄ and ZnS₄, both of which are tetrahedral. chemrxiv.org EXAFS is crucial for determining the specific bond lengths and coordination numbers in such complex structures. nih.govosti.gov
XANES for Oxidation State and Coordination Environment
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of the top few nanometers of a material's surface. malvernpanalytical.comwikipedia.org It works by irradiating a sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. malvernpanalytical.com
XPS provides valuable information about the binding energies of core-level electrons, which are characteristic of each element and its chemical environment. researchgate.net This allows for the identification of the elements present on the surface of this compound and their oxidation states. researchgate.net By analyzing the shifts in binding energies, one can infer details about the chemical bonding. researchgate.net For instance, a comparison of the N 1s core-level binding energies can help distinguish between the nitrogen atoms in the cation and the anion in ionic liquids containing thiocyanate. nih.gov This technique is essential for understanding the surface properties and any surface modifications or contaminations of this compound. uzh.ch
Nuclear Magnetic Resonance (NMR) Studies of Solution and Solid States
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent technique for investigating the coordination environment and electronic structure of this compound and its complexes in both solid and solution phases. Studies have utilized various nuclei, including ¹³C, ¹⁵N, and the challenging ⁶⁷Zn, to probe the local environment around the metal center and within the thiocyanate ligand.
Solid-State NMR
Solid-state NMR (ssNMR) provides detailed information about the structure and bonding in crystalline and amorphous this compound materials. Cross-polarization magic-angle spinning (CPMAS) ¹³C NMR is particularly useful for resolving distinct carbon environments in coordination polymers, where the spectra can confirm the number of symmetry-independent carbon atoms in the crystal structure. rsc.org
The direct observation of the zinc center is possible through ⁶⁷Zn NMR, although it presents significant challenges. uoc.gr ⁶⁷Zn is the only NMR-active zinc isotope; it is a low-sensitivity, quadrupolar nucleus (spin I = 5/2) that typically yields broad spectral lines. uoc.grhuji.ac.il The large interaction between the nuclear electric quadrupole moment and the local electric field gradient (EFG) at the nucleus often dominates the spectrum. nih.gov Consequently, advanced techniques such as high magnetic fields (up to 21.1 T), the quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) pulse sequence, and low temperatures are often required to obtain interpretable spectra. nih.govuiuc.edu
Research on zinc-amino acid complexes and other model compounds has established correlations between the ⁶⁷Zn NMR parameters—isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ)—and the coordination geometry of the zinc ion. nih.govuiuc.edu For instance, CQ values for various zinc complexes have been found to range from 7.05 to 26.4 MHz, with δiso values spanning 140 to 265 ppm. nih.gov Quantum chemical calculations have been employed to predict these parameters, showing a strong correlation between the coordination environment (e.g., ZnO₆, ZnN₂O₂, ZnS₄) and the resulting NMR data. uiuc.edu
Table 1: Experimental and Calculated Solid-State ⁶⁷Zn NMR Parameters for Various Zinc Coordination Environments
| Complex Type (Coordination Sphere) | Experimental δiso (ppm) | Experimental CQ (MHz) | Calculated δiso (ppm) | Calculated CQ (MHz) | Reference |
|---|---|---|---|---|---|
| ZnO6 | 0 | 10.4 | -1 | 10.0 | uiuc.edu |
| ZnN2O2 | 189 | 12.5 | 204 | 13.0 | uiuc.edu |
| ZnN3O2 | 200.5 | 7.7 | 210 | 8.0 | uiuc.edu |
| ZnN4 | 240 | 10.8 | 255 | 10.0 | uiuc.edu |
| ZnS4 | 365 | 8.8 | 370 | 8.0 | uiuc.edu |
Solution NMR
In solution, NMR studies can elucidate the stability of complexes and the nature of ligand binding. For the thiocyanate ligand, the chemical shift of the carbon atom is sensitive to its coordination mode. In ruthenium complexes, for example, the κN-coordinated thiocyanate (M-NCS) exhibits a ¹³C NMR resonance for the C≡N moiety at approximately 131 ppm. acs.org Studies on a this compound complex with sodium monensinate, [Zn(MonNa)₂(NCS)₂], in a CDCl₃ solution showed significant changes in the ¹³C NMR spectrum compared to the free ligand, confirming coordination. nih.gov
Table 2: Selected ¹³C NMR Chemical Shifts (δ) for a this compound Complex in CDCl₃
| Carbon Atom | δMonNa (ppm) | δComplex (ppm) | Δ (δMonNa - δComplex) (ppm) |
|---|---|---|---|
| 1C | 178.5 | 182.4 | -3.9 |
| 10C | 101.4 | 100.8 | 0.6 |
| 12C | 84.7 | 84.3 | 0.4 |
| 14C | 82.9 | 82.8 | 0.1 |
Data adapted from a study on [Zn(MonNa)₂(NCS)₂]. nih.gov
¹⁵N NMR spectroscopy is also a highly sensitive probe for studying metal ion binding at specific nitrogen sites. cdnsciencepub.com While direct studies on the ¹⁵N resonance of the thiocyanate ligand in zinc complexes are not widely reported, research on the complexation of ¹⁵N-labeled ligands like 1-methylimidazole (B24206) with zinc(II) demonstrates the utility of this technique in defining binding sites and stoichiometry in solution. acs.org
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Luminescence Properties
UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its complexes. Since the Zn(II) ion has a d¹⁰ electronic configuration, it does not exhibit d-d transitions. Therefore, the absorption bands observed in the UV-Vis spectra of its complexes typically arise from intra-ligand (IL) transitions or ligand-to-metal charge transfer (LMCT) transitions. scispace.comrsc.org
The thiocyanate anion (NCS⁻) itself has a characteristic intense absorption band around 240 nm, which is assigned to a π → π* transition within the ligand. aip.org In complexes, this band can be shifted, and new bands may appear. For example, a study of a zinc(II) complex with a thio-Schiff base ligand and thiocyanate co-ligands, [Zn(H₂L)(NCS)₂], revealed two absorption bands in DMSO solution at approximately 280 nm and 350 nm, which were attributed to charge transfer transitions. researchgate.net The formation of halogen-bonded associates between the tetrathiocyanate zincate anion, [Zn(NCS)₄]²⁻, and tetrabromomethane can also be monitored by the appearance of new absorption bands in the UV-Vis spectrum. rsc.org
Table 3: UV-Vis Absorption Data for Selected this compound Complexes
| Compound | Solvent | λmax (nm) | Assignment | Reference |
|---|---|---|---|---|
| NCS⁻ (free ion) | Solution | ~240 | π → π* | aip.org |
| [Zn(H₂L)(NCS)₂] | DMSO | ~280, ~350 | Charge Transfer (CT) | researchgate.net |
| [Zn(1-MeIm)₂(SCN)₂] | Acetonitrile | - | Characterization | scispace.comrsc.org |
Fluorescence Spectroscopy
Many this compound coordination compounds are promising candidates for photoactive materials due to their luminescence properties. researchgate.net The d¹⁰ configuration of Zn(II) means that luminescence in its complexes often originates from ligand-centered fluorescence or phosphorescence, or from charge transfer states. rsc.orgresearchgate.net
Several this compound complexes have been shown to be effective fluorescent materials. For instance, coordination compounds synthesized from this compound and urea (B33335) derivatives can produce blue and green light upon irradiation with violet light. researchgate.net A specific complex, diaquatetrakis(urea-κO)zinc(II) tetrakis(isothiocyanato-κN)zinc(II), ([Zn(CH₄N₂O)₄(H₂O)₂][Zn(NCS)₄]), exhibits notable fluorescence in the solid state. researchgate.net
The emission properties are highly dependent on the nature of the organic ligands coordinated to the zinc center. Studies on complexes with methylimidazole ligands, such as [Zn(1-MeIm)₂(SCN)₂] and [Zn(2-MeIm)₂(SCN)₂], recorded in acetonitrile solution show emissions that are ascribed to a combination of intra-ligand and ligand-to-metal charge transfer transitions. scispace.comrsc.orgrsc.org Researchers have also observed an interesting correlation where stronger intermolecular interactions, such as C–H···π bonds, lead to higher fluorescence intensities in these systems. rsc.orgrsc.org
Table 4: Luminescence Properties of Selected this compound Complexes
| Compound | State/Solvent | Emission Color | Transition Type | Reference |
|---|---|---|---|---|
| [Zn(NCS)₂(C₄H₉N₃S)]·H₂O | Solid State | Blue | - | researchgate.net |
| [Zn(CH₄N₂O)₄(H₂O)₂][Zn(NCS)₄] | Solid State | Green | - | researchgate.netresearchgate.net |
| [Zn(1-MeIm)₂(SCN)₂] | Acetonitrile | - | Intra-ligand / LMCT | scispace.comrsc.orgrsc.org |
| [Zn(2-MeIm)₂(SCN)₂] | Acetonitrile | - | Intra-ligand / LMCT | scispace.comrsc.orgrsc.org |
Theoretical and Computational Chemistry of Zinc Thiocyanate Systems
Density Functional Theory (DFT) Calculations for Structural Prediction and Optimization
Density Functional Theory (DFT) has become a central method for studying zinc thiocyanate (B1210189) systems due to its favorable balance of computational cost and accuracy. It is widely used to predict and refine molecular geometries, explore potential energy surfaces, and correlate computational results with experimental spectroscopic data.
Geometry optimization is a fundamental computational step where the energy of a molecular structure is minimized with respect to the coordinates of its atoms, leading to a predicted stable structure. For zinc thiocyanate complexes, DFT calculations have been successfully employed to determine their ground state geometries. nih.gov For instance, in studies of complexes like [Zn(NCS)2(3-ampy)2], DFT methods such as B3LYP with basis sets like 6-311++G(2d,2p) have been used. scirp.org The optimization process, often initiated from crystallographic data, yields bond lengths and angles that are typically in good agreement with experimental values obtained from X-ray diffraction. scirp.org
These calculations reveal important structural details. For example, in tetrahedral [Zn(NCS)2(3-ampy)2], theoretical results have shown that the Zn-N bond lengths to the thiocyanate ligands are shorter than those to the aminopyridine ligands, a difference attributed to the anionic nature of the thiocyanate ligand and more significant charge transfer. scirp.org Similarly, DFT has been used to predict the structures of other complexes like [Zn(Dach)(NCS)2] and [Zn(Tmen)(NCS)2], confirming their distorted tetrahedral geometries. researchgate.net
Beyond single-molecule optimization, computational methods can explore energetic landscapes. By employing techniques like Monte Carlo Basin Hopping combined with DFT refinements, researchers can identify various low-energy minima on the potential energy surface. inria.fr This approach is crucial for understanding polymorphism and identifying the most stable conformations of flexible molecules or clusters. For inorganic thiocyanates, DFT calculations using functionals optimized for solids (like PBEsol) help map the landscape of stable and nearly stable materials, aiding in the prediction of new compounds. acs.org
Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a this compound Complex Data synthesized from studies on [Zn(NCS)2(3-ampy)2].
| Parameter | Bond/Angle | Experimental Value (X-ray) | Calculated Value (DFT) |
| Bond Lengths (Å) | Zn-N(NCS) | ~1.95 Å | ~1.98 Å |
| Zn-N(pyridine) | ~2.05 Å | ~2.08 Å | |
| N≡C (thiocyanate) | ~1.15 Å | ~1.16 Å | |
| C-S (thiocyanate) | ~1.64 Å | ~1.65 Å | |
| **Bond Angles (°) ** | N(NCS)-Zn-N(NCS) | ~115° | ~114° |
| N(py)-Zn-N(py) | ~100° | ~101° | |
| Zn-N-C (thiocyanate) | ~170° | ~172° |
DFT calculations are instrumental in interpreting vibrational spectra (e.g., Infrared and Raman). By calculating the harmonic vibrational frequencies of an optimized geometry, a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental data to assign the observed vibrational bands to specific atomic motions within the molecule. scirp.orgresearchgate.net
For this compound complexes, this has been particularly useful for assigning the characteristic modes of the thiocyanate ligand. The strong asymmetric stretching vibration of the C≡N group, typically observed experimentally between 2050 and 2110 cm⁻¹, is a key diagnostic band. scirp.org DFT calculations can precisely predict the frequency of this mode, confirming the coordination of the thiocyanate ion to the zinc center. researchgate.net Similarly, the C-S stretching and N-C-S bending modes can be assigned.
To improve the agreement between theoretical and experimental frequencies, which can differ due to the harmonic approximation in the calculations and anharmonicity in real systems, calculated frequencies are often multiplied by empirical scaling factors. scirp.orgresearchgate.net Studies on complexes like [Zn(3-ampy)2(NCS)2] have shown that scaled DFT-calculated frequencies match the experimental IR spectra with good accuracy, with differences often being less than 44 cm⁻¹. scirp.orgresearchgate.net
Table 2: Correlation of Experimental and Scaled DFT Vibrational Frequencies (cm⁻¹) for this compound Complexes Data based on findings for complexes containing Zn-NCS bonds.
| Vibrational Mode | Description | Experimental Range (IR) | Calculated Range (Scaled DFT) |
| ν(C≡N) | Thiocyanate C≡N asymmetric stretch | 2080 - 2110 | 2075 - 2105 |
| ν(C-S) | Thiocyanate C-S stretch | 780 - 860 | 775 - 855 |
| δ(NCS) | Thiocyanate N-C-S bend | 460 - 490 | 455 - 485 |
| ν(Zn-N) | Zinc-Nitrogen stretch | 250 - 350 | 245 - 345 |
Geometry Optimization and Energetic Landscapes
Electronic Structure Analysis via Molecular Orbital Theory and NBO Analysis
To understand the nature of bonding and electronic charge distribution in this compound systems, theoretical methods like Molecular Orbital (MO) theory and Natural Bond Orbital (NBO) analysis are employed.
MO theory describes the electronic structure in terms of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. In this compound complexes, the HOMO is often located on the thiocyanate ligand, particularly involving the C-S bond, indicating this is the region most susceptible to electrophilic attack. scirp.org The LUMO, conversely, is frequently distributed over the other ligands in the complex, such as pyridine (B92270) rings, marking the likely site for nucleophilic attack. scirp.org
NBO analysis provides a more intuitive chemical picture by localizing the molecular wave function into orbitals that correspond to lone pairs, core electrons, and bonds. This method allows for the calculation of natural atomic charges and the analysis of donor-acceptor interactions. researchgate.net For this compound complexes, NBO analysis has revealed that the bonding between the Zn(II) ion and the ligands is primarily electrostatic in nature, with little orbital overlap. scirp.org
The analysis quantifies the stabilization energy (E⁽²⁾) associated with charge transfer from a filled donor NBO to an empty acceptor NBO. In [Zn(NCS)2(L)2] type complexes, significant stabilization energies are found for interactions between the lone pairs of the nitrogen atoms (from both thiocyanate and other ligands) and the empty 4s and 4p orbitals of the Zn²⁺ ion. scirp.orgcore.ac.uk NBO calculations also provide natural charges, which consistently show a delocalized negative charge across the thiocyanate ligand, primarily on the nitrogen and sulfur atoms. core.ac.ukshd-pub.org.rs
Table 3: Representative NBO Analysis Data for Zinc(II)-Thiocyanate Interactions Synthesized from studies on tetrahedral Zn(II) complexes with N-bonded thiocyanate.
| Interaction Type (Donor -> Acceptor) | Stabilization Energy E⁽²⁾ (kcal/mol) | Description |
| LP(N) of NCS⁻ -> LP(Zn²⁺) | 15 - 25 | Charge transfer from Nitrogen lone pair to Zinc antibonding orbitals. |
| LP(S) of NCS⁻ -> LP(Zn²⁺) | 5 - 10 | Weaker charge transfer from Sulfur lone pair (relevant in bridging or S-coordination). |
| LP(N) of L -> LP*(Zn²⁺) | 10 - 20 | Charge transfer from co-ligand (L) to Zinc. |
| Natural Charges | Value (e) | Description |
| Zn | +1.5 to +1.8 | Highly positive charge, indicating ionic character. |
| N (of NCS⁻) | -0.6 to -0.8 | Significant negative charge concentration. |
| S (of NCS⁻) | -0.3 to -0.5 | Lesser, but significant, negative charge. |
Ab Initio and Semi-Empirical Methods for Bonding Analysis
Beyond DFT, other computational methods offer different levels of theory for analyzing chemical bonding. libretexts.org
Ab initio methods, Latin for "from the beginning," compute solutions to the Schrödinger equation without using experimental data for parametrization. libretexts.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), form a systematic hierarchy where accuracy can be improved by choosing a more sophisticated method or a larger basis set. libretexts.org While computationally demanding, they are the gold standard for accuracy. For a system like this compound, high-level ab initio calculations could be used to benchmark the results from more cost-effective DFT methods or to investigate systems where DFT might fail, such as in describing weak van der Waals interactions or excited states with high precision. utah.edu For instance, ab initio calculations have been used to generate intermolecular potentials for simulations of related zinc halide systems. aps.org
Semi-empirical methods occupy a middle ground between ab initio theory and purely empirical force fields. libretexts.org They simplify the complex integrals found in Hartree-Fock theory by approximating some and replacing others with parameters derived from experimental data or high-level calculations. nih.gov Methods like PM7 or the Density Functional Tight Binding (DFTB) family are much faster than DFT or ab initio methods, allowing them to be applied to very large systems or long-timescale simulations. nih.gov For this compound, semi-empirical methods could be used to rapidly screen large numbers of potential complex structures or to perform preliminary bonding analysis before undertaking more computationally expensive DFT calculations.
Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of systems. By solving Newton's equations of motion for a system of interacting particles, MD can simulate processes like conformational changes, diffusion, and phase transitions. mdpi.com
For this compound systems, MD simulations can elucidate the dynamic behavior of the thiocyanate ion and its role in structural transformations. Studies on related alkali thiocyanates (KSCN, RbSCN) have used MD to simulate temperature-induced phase transitions from ordered low-temperature structures to rotationally disordered high-temperature phases. unl.edu These simulations show how the reorientation of the linear SCN⁻ ions drives the structural changes. unl.edu
Similarly, MD simulations of other zinc-containing materials, such as ZnO and Rb2ZnCl4, have successfully modeled pressure-induced or temperature-induced phase transitions. aps.orguu.nl These studies often rely on interatomic potentials derived from ab initio or DFT calculations to accurately describe the forces between atoms. aps.orguu.nl For this compound, MD could be used to investigate the stability of its crystal lattice at different temperatures and pressures, predict transition temperatures, and understand the mechanism of any structural phase changes, which are often triggered by the collective motion of organic cations or anions like thiocyanate. mdpi.com
Computational Crystallography and Crystal Packing Prediction
Computational crystallography involves the use of theoretical methods to predict and analyze crystalline structures. This field is crucial for understanding the solid-state properties of this compound and its derivatives, as these properties are dictated by how the molecules pack together in a crystal lattice.
Crystal Structure Prediction (CSP) aims to generate stable crystal packing arrangements from the chemical diagram of a molecule alone. acs.org Using algorithms that search for low-energy packings, combined with lattice energy calculations (often using dispersion-corrected DFT, or DFT-D), CSP can identify likely polymorphs of a compound. acs.org For this compound, CSP could predict different possible crystalline forms and their relative stabilities.
A key aspect of analyzing crystal structures is understanding the intermolecular interactions that govern the packing. Hirshfeld surface analysis is a powerful computational tool for this purpose. It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties onto this surface, one can visualize and quantify intermolecular contacts. scirp.org For this compound complexes like [Zn(NCS)2(3-ampy)2], Hirshfeld analysis has been used to decompose the complex network of interactions into contributions from different contact types. scirp.orgresearchgate.net These studies show that the crystal packing is often stabilized by a combination of hydrogen bonds (e.g., N-H···S), as well as weaker interactions like H···H, C-H···π, and S···π contacts. scirp.orgresearchgate.net
Table 4: Intermolecular Contact Contributions to Crystal Packing from Hirshfeld Surface Analysis of a this compound Complex Data based on analysis of [Zn(NCS)2(3-ampy)2].
| Intermolecular Contact Type | Contribution to Total Hirshfeld Surface | Description |
| S···H / H···S | ~30% | Strongest interactions, often involving the thiocyanate sulfur and hydrogen atoms on co-ligands. |
| H···H | ~24% | Significant contribution from van der Waals contacts between hydrogen atoms. |
| C···H / H···C | ~21% | Weaker hydrogen bonding and van der Waals interactions. |
| C···N / N···C | ~8% | Interactions involving the nitrogen and carbon atoms of the aromatic rings and thiocyanate. |
| N···H / H···N | ~6% | Conventional hydrogen bonds involving nitrogen acceptors. |
Advanced Materials Science Applications and Functional Properties of Zinc Thiocyanate
Zinc Thiocyanate (B1210189) in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Zinc thiocyanate serves as a versatile and crucial component in the construction of coordination polymers and metal-organic frameworks (MOFs). ajol.info These materials are formed through the self-assembly of metal ions or clusters with organic ligands, resulting in extended, often porous, crystalline structures. scielo.org.mxrsc.org The thiocyanate (SCN⁻) ligand itself is notable for its ambidentate nature, capable of coordinating to metal centers through either the sulfur or nitrogen atom, or acting as a bridge between two metal centers (μ-1,3). acs.org This flexibility, combined with the coordination preferences of the Zinc(II) ion, allows for the formation of diverse structural topologies, from one-dimensional chains to complex three-dimensional frameworks. ajol.infoacs.org The incorporation of this compound into these structures is a key strategy for engineering materials with specific properties for applications in areas like gas storage, separation, and catalysis. scielo.org.mxrsc.org
The design of porous MOFs and coordination polymers using this compound relies on fundamental principles of crystal engineering and supramolecular chemistry. scielo.org.mx The final architecture is influenced by several factors, including the coordination geometry of the zinc ion, the nature of the organic linkers, and the role of the thiocyanate anion. ajol.inforesearchgate.net
Building Blocks: The primary building blocks are the zinc(II) ions, which act as nodes, and the organic ligands that serve as linkers. scielo.org.mx The thiocyanate anion can act as a terminal ligand, blocking a coordination site, or as a bridging ligand, contributing to the framework's dimensionality. acs.orgresearchgate.net For instance, in the structure of [Zn(Pyala)SCN], the thiocyanate ligand coordinates through its nitrogen atom, while the reduced Schiff base ligand bridges adjacent zinc(II) centers to form a polymer. ajol.info
Dimensionality and Topology: By carefully selecting organic ligands with specific lengths, geometries, and functional groups, chemists can direct the assembly of these building blocks into one-, two-, or three-dimensional networks. researchgate.net For example, the use of N-donor ligands like 2-aminopyrimidine (B69317) or 1H-1,2,4-triazole with this compound can produce coordination precursors with distinct molecular and crystal structures. researchgate.net The resulting frameworks can exhibit a wide range of topologies, such as the interpenetrated cubic α-Po topology seen in some zinc-based MOFs. rsc.org
Porosity and Functionality: The creation of permanent porosity is a primary goal in MOF design. rsc.org This is achieved by using rigid, extended organic linkers that prevent the framework from collapsing upon removal of guest solvent molecules. scielo.org.mx The size, shape, and chemical environment of the pores can be precisely tuned. scielo.org.mx The thiocyanate ligand can influence the pore characteristics and introduce specific functionalities. In the CPO-27(Zn) MOF, for example, ammonium (B1175870) thiocyanate can be introduced into the pores via mechanochemistry, where the thiocyanate anion coordinates to the open zinc metal sites, modifying the material's properties. acs.org The choice of solvent molecules during synthesis can also play a crucial role, sometimes becoming part of the final structure and influencing the framework's porosity and stability. scielo.org.mx
The tunable porosity and high surface area of zinc-based MOFs, including those constructed with or modified by thiocyanate, make them excellent candidates for gas adsorption and separation applications. scielo.org.mxacs.org The performance of these materials is dictated by the specific interactions between the gas molecules and the framework's internal surface. scielo.org.mx
The affinity of a MOF for a particular gas can be engineered by controlling pore size for molecular sieving effects and by modifying the pore surface chemistry to enhance host-guest interactions. mdpi.com Zinc-based MOFs have shown significant potential for separating various gas mixtures. For instance, the MOF SIFSIX-3-Zn, which features one-dimensional channels, demonstrates exceptional equilibrium separation performance for noble gases due to strong interactions between the gas molecules and the pore walls. d-nb.info Similarly, other zinc-based frameworks have been investigated for their ability to capture CO2 from flue gas or separate hydrocarbons. mdpi.comresearchgate.net
| MOF | Gas | Adsorption Capacity | Conditions | Selectivity | Source |
|---|---|---|---|---|---|
| SIFSIX-3-Zn | Xe | ~3.08 mmol/g | 298 K, 100 kPa | Xe/Kr: ~12 (in mixture) | d-nb.info |
| SIFSIX-3-Zn | Kr | ~1.30 mmol/g | 298 K, 100 kPa | Xe/He: 645 | d-nb.info |
| Zn4(pdc)4(DMF)2·3DMF | CO2 | 871 mg/g | 298 K, 20 bar | Preferential for CO2 over N2 and CH4 | researchgate.net |
| Zn4(pdc)4(DMF)2·3DMF | H2 | 54.3 mg/g | 77 K, 20 bar | - | researchgate.net |
| UPC-96 | C2H2 | ~75 cm3/g | 298 K, 1 bar | High for C2H2/CO2 and CO2/CH4 | mdpi.com |
| UPC-96 | CO2 | ~45 cm3/g | 298 K, 1 bar | - | mdpi.com |
| UPC-97 | C2H2 | ~60 cm3/g | 298 K, 1 bar | High for C2H2/CO2 and CO2/CH4 | mdpi.com |
Metal-organic frameworks act as versatile platforms for catalysis by providing a high density of well-defined, accessible active sites. mdpi.com Zinc-based MOFs, sometimes incorporating thiocyanate, can function as efficient heterogeneous catalysts for various organic transformations. rsc.org The catalytic activity can originate from the zinc nodes themselves, which can act as Lewis acid sites, or from functional groups on the organic linkers. mdpi.comrsc.org
The tunability of MOFs allows for the rational design of catalytic centers. mdpi.com For example, creating open metal sites, where a coordination site on the zinc ion is occupied by a labile solvent molecule, is a common strategy to enhance catalytic performance. researchgate.net These sites can then readily interact with substrate molecules. Research has demonstrated that zinc-based MOFs can effectively catalyze reactions such as the diastereoselective Henry reaction and transesterification reactions. rsc.org These MOF catalysts offer the advantages of being recyclable and, in many cases, exhibiting high selectivity without losing their structural integrity or activity over multiple cycles. rsc.org The integration of different metal species into a single framework, such as in (Fe-Co-Ni-Zn)-based MOFs, can lead to materials with enhanced electrocatalytic properties for applications in energy conversion and storage, like zinc-air batteries. mdpi.comrsc.org
Gas Adsorption and Separation Properties
This compound as Precursors for Metal Sulfides, Oxides, and Other Nanomaterials
This compound and its coordination compounds are valuable single-source precursors for the synthesis of important nanomaterials, particularly zinc sulfide (B99878) (ZnS) and zinc oxide (ZnO). researchgate.net The use of a single-source precursor, which contains both the metal and the chalcogenide source within one molecule, offers significant advantages in controlling the stoichiometry and morphology of the final product. researchgate.netrsc.org Thermal decomposition of these precursors under controlled conditions is a common route to produce nanoparticles and thin films with desired characteristics. researchgate.net
The structure of the this compound-based coordination precursor can be used as an effective tool to govern the size and morphology of the resulting ZnS and ZnO nanoparticles. researchgate.net By synthesizing precursors with different N-donor ligands, a variety of molecular and crystal structures can be obtained. researchgate.net The thermal conversion of these distinct precursors allows for the production of nanoparticles with different shapes and sizes. researchgate.net For example, the controlled thermal decomposition of five different zinc coordination precursors synthesized from this compound and N-donor ligands yielded ZnS in both cubic (sphalerite) and hexagonal (wurtzite) forms, as well as hexagonal ZnO. researchgate.net
The synthesis method plays a critical role in controlling the final nanoparticle morphology. inl.govrsc.org Various techniques, including chemical precipitation, hydrothermal/solvothermal methods, and microwave irradiation, are employed. mocedes.orgkashanu.ac.irmdpi.com Parameters such as precursor concentration, temperature, pH, and the presence of capping agents or surfactants can be adjusted to tailor the particle size and shape, leading to morphologies like nanorods, nanowires, and flower-like structures. inl.govresearchgate.net
| Precursor(s) | Method | Resulting Nanomaterial | Key Finding/Morphology | Source |
|---|---|---|---|---|
| This compound + N-donor ligands | Thermal Decomposition | ZnS, ZnO | Precursor structure controls final particle size and shape (cubic/hexagonal ZnS, hexagonal ZnO). | researchgate.net |
| Zinc acetate (B1210297) dihydrate | Precipitation | ZnO | Nanoparticles with the highest photocatalytic efficiency among four tested precursors. | mdpi.com |
| Zinc acetate dihydrate, NaOH, NH2OH·HCl | Solution Method (~90 °C) | ZnO | Controlled synthesis of nanoneedles and their transformation to microflowers. | researchgate.net |
| Zinc acetate dihydrate in diethylene glycol | Polyol Method (Reflux) | ZnO | ~15 nm particles with significant antibacterial and antibiofilm activity. | nih.gov |
| Various (Zn(CH3COOH)2, ZnSO4, etc.) | Microwave Irradiation | ZnS | Method is advantageous for industrial scale due to short reaction time and high purity. | mocedes.org |
Thin film deposition techniques are essential for fabricating devices used in electronics and optoelectronics. rsc.orgbeneq.com Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are two powerful methods for growing high-quality thin films of materials like ZnO and ZnS, often using zinc-containing precursors. rsc.orgrsc.org
Chemical Vapor Deposition (CVD): In CVD, volatile precursors are introduced into a reaction chamber where they decompose on a heated substrate to form a solid thin film. beneq.com Solution-based CVD methods, such as aerosol-assisted CVD (AACVD), have been used to deposit ZnS thin films. rsc.org The choice of precursor and deposition temperature can strongly influence the phase (cubic vs. hexagonal) and surface morphology of the resulting film. rsc.org
Atomic Layer Deposition (ALD): ALD is a subset of CVD that uses sequential, self-limiting surface reactions to deposit films one atomic layer at a time. beneq.com This technique offers exceptional control over film thickness, uniformity, and conformality, even on complex, high-aspect-ratio structures. beneq.comunipress.waw.pl While various zinc complexes have been developed as ALD precursors for ZnO, the principles are applicable to other materials. rsc.org For instance, a novel dimeric zinc complex was successfully used to deposit highly pure, crystalline ZnO films with a growth rate of 0.125 nm per cycle at 200 °C. rsc.org The self-limiting nature of ALD ensures the deposition of high-quality films with low defect density, which is crucial for many advanced applications. unipress.waw.pl
Controlled Synthesis of Nanomaterials (e.g., ZnO, ZnS nanoparticles)
Photofunctional Materials Based on this compound Complexes
Zinc(II) complexes, featuring a d¹⁰ electronic configuration, are notable candidates for developing luminescent materials. The integration of the thiocyanate (SCN⁻) ligand into these complexes provides structural versatility and influences their photofunctional properties, leading to applications in lighting and sensing technologies.
Complexes of this compound with various organic ligands exhibit significant photoluminescence, with emission properties that can be tuned by modifying the molecular structure. The luminescence in these compounds typically originates from intra-ligand transitions or ligand-to-metal charge transfer (LMCT) events. nih.gov
Research into new fluorescent compounds based on this compound has demonstrated that both molecular and supramolecular structures influence the spectral properties. researchgate.net For instance, two different zinc coordination units within the same compound can lead to distinct blue and green emissions upon irradiation with violet light. researchgate.net The coordination of ligands can induce shifts in the characteristic vibrational frequencies, which correlates with the observed luminescent behavior. researchgate.net
The solid-state photoluminescent properties are particularly relevant for device applications. A zinc complex with a pyrazolone-based azomethine ligand was found to exhibit weak blue luminescence in its hydrated crystalline form, with a quantum yield (QY) of approximately 2%. mdpi.com However, upon dehydration, the complex demonstrated a dramatic increase in emission efficiency, with the quantum yield soaring to 55.5%. mdpi.com This highlights the critical role of solvent molecules in the crystal lattice, which can quench luminescence. The emission spectrum of this complex showed a main maximum at 416 nm, with a shoulder at 470 nm. mdpi.com
Polymorphism in this compound also affects its luminescent properties. Two polymorphs, α-Zn(NCS)₂ and β-Zn(NCS)₂, can be distinguished by their photoluminescence when doped with lead; the α-form shows blue emission, while the β-form emits green light. acs.org Furthermore, studies on thiocyanate-Zn(II) complexes with methylimidazole ligands have shown a correlation between fluorescence intensity and the presence of C–H⋯π interactions, suggesting that these weak intermolecular forces play a role in the stability and optical properties of the molecular assemblies. nih.gov
Table 1: Luminescence Properties of Selected this compound-Based Complexes
| Complex/Material | Emission Color | Emission Maxima (nm) | Quantum Yield (QY) | Reference |
| Zinc(II) complex with acetone (B3395972) thiosemicarbazone | Blue | - | - | researchgate.net |
| Coordination salt with two different zinc units | Green | - | - | researchgate.net |
| [ZnL·H₂O] (L = pyrazolone-based ligand) | Blue | 416 | ~2% | mdpi.com |
| Dehydrated [ZnL] | Blue | - | 55.5% | mdpi.com |
| Lead-doped α-Zn(NCS)₂ | Blue | - | - | acs.org |
| Lead-doped β-Zn(NCS)₂ | Green | - | - | acs.org |
Optoelectronic Device Integration and Sensor Applications
The tunable optical and electronic properties of this compound-based materials make them suitable for a range of optoelectronic applications. chemrxiv.org Mixed-metal coordination polymers, such as those combining copper(I) thiocyanate and zinc(II) thiocyanate, have been developed as semiconductors with adjustable optical band gaps and ionization potentials, which are critical for creating devices like p-n junctions and ambipolar transistors. chemrxiv.org In quantum dot light-emitting diodes (QLEDs), copper thiocyanate (CuSCN) is used as a hole injection layer (HIL) due to its high transparency, stability, and suitable energy levels. mdpi.com
Zinc(II) complexes have been specifically investigated as emitters in organic light-emitting diodes (OLEDs). mdpi.com An OLED device fabricated using a zinc complex with a pyrazolone-based ligand as the emitter layer exhibited blue emission with a maximum luminance of 5430 cd/m² and a maximum current efficiency of 12.4%. mdpi.com
Beyond light emission, this compound complexes are integral to the development of chemical sensors. Potentiometric solid-contact ion-selective electrodes (ISEs) have been designed for the determination of thiocyanate ions in biological fluids like human saliva. mdpi.com One such sensor, using a phosphonium (B103445) derivative of calix researchgate.netarene as an ionophore, achieved a low detection limit of 1.6 × 10⁻⁶ M. mdpi.com Another highly selective PVC membrane electrode for thiocyanate was developed using a butane-2,3-dione bis(salicylhydrazonato)zinc(II) complex as the ionophore, showing a linear response over a wide concentration range (1.0x10⁻⁶ to 1.0x10⁻¹ M) and a detection limit of 7.0x10⁻⁷ M. nih.gov
Fluorescence sensing is another key application. A zinc(II) coordination polymer was synthesized and used as a fluorescence sensor to detect the antibiotic Cefixime in various food samples, including milk and honey, through a luminescence quenching mechanism. researchgate.net Colorimetric sensors have also been created; one design used a zinc phthalocyanine (B1677752) (ZnPc)-modified gold nanostar electrode for the highly sensitive and selective detection of thiocyanate. nih.govcihanuniversity.edu.iq This sensor works via an electrochemical oxidation-assisted complexation reaction, resulting in a distinct color change from navy blue to red and achieving an exceptionally low detection limit of 3 nM. nih.gov
Table 2: Performance of this compound-Based Sensors
| Sensor Type | Analyte | Key Component | Detection Limit | Application | Reference |
| Potentiometric ISE | SCN⁻ | Calix researchgate.netarene derivative | 1.6 × 10⁻⁶ M | Saliva analysis | mdpi.com |
| PVC Membrane Electrode | SCN⁻ | Zn(BDSH) complex | 7.0 × 10⁻⁷ M | Saliva, urine analysis | nih.gov |
| Colorimetric Sensor | SCN⁻ | Zinc Phthalocyanine (ZnPc) | 3 nM | Wastewater, milk analysis | nih.gov |
| Fluorescence Sensor | Cefixime | Zn(II) coordination polymer | Low detection limit | Food sample analysis | researchgate.net |
Electrocatalytic and Photocatalytic Applications
This compound and related materials are emerging as versatile catalysts in energy conversion reactions, including water splitting and CO₂ reduction.
The electrocatalytic splitting of water into hydrogen and oxygen is a cornerstone of renewable energy strategies, but it is often hindered by the sluggish kinetics of the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). Materials incorporating zinc and thiocyanate have shown promise in overcoming these hurdles.
Functionalizing metal oxide electrocatalysts with thiocyanate groups has been identified as a novel strategy to boost OER performance, particularly in neutral media. researchgate.net Density Functional Theory (DFT) calculations suggest that the thiocyanate group facilitates a cyanate-assisted water dissociation pathway, which promotes the formation of the crucial HOO* intermediate. researchgate.net This mechanism can significantly lower the overpotential required for OER. researchgate.net For instance, an SCN–Ru–RuO₂/C₃N₄ catalyst achieved a current density of 10 mA cm⁻² at an overpotential of just 342 mV in a neutral electrolyte. researchgate.net
In the context of HER, zinc tungstate (B81510) (ZnWO₄) has been demonstrated as an effective electrocatalyst. mdpi.com This material, where high-valence tungsten is stabilized by Zn²⁺ ions, exhibits a low overpotential of 136 mV to reach a current density of 10 mA cm⁻² and a small Tafel slope of 75.3 mV dec⁻¹, indicating favorable HER kinetics. mdpi.com Similarly, zinc-telluride (ZnTe) nanospheres have shown excellent OER performance, initiating oxygen evolution at an overpotential of only 180 mV and reaching 10 mA cm⁻² at an overpotential of 210 mV, outperforming standard RuO₂ and IrO₂ catalysts. rsc.org
Thiocyanate-capped quantum dots (QDs) have also been used for efficient photocatalytic hydrogen evolution. x-mol.net When CdSe@Zn₁₋ₓCdₓS gradient alloyed QDs were capped with SCN⁻ and assembled on a TiO₂ film, they exhibited a remarkable hydrogen production rate of 951 mmol/g/h under simulated sunlight without any co-catalyst. x-mol.net The SCN⁻ capping ligand is believed to induce a higher hole trap level, leading to much faster electron-hole separation and charge transfer rates. x-mol.net
Table 3: Performance of Zinc-Based Catalysts in OER and HER
| Catalyst | Reaction | Overpotential @ 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Reference |
| SCN–Ru–RuO₂/C₃N₄ | OER (Neutral) | 342 mV | - | researchgate.net |
| H-ZIF-Fe-SCN | OER/ORR (Alkaline) | - | - | researchgate.netacs.org |
| ZnTe Nanospheres | OER (Alkaline) | 210 mV | 62 | rsc.org |
| ZnWO₄ | HER | 136 mV | 75.3 | mdpi.com |
CO2 Reduction Catalysis
The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a promising route for mitigating greenhouse gas emissions. Zinc-based catalysts are effective for this transformation, and the inclusion of specific ligands can tune their activity and selectivity. mdpi.com
A neutral zinc(II) complex, Zn(DMTH), featuring a redox-active ligand, has been shown to capture CO₂ directly from the air and catalytically reduce it to formate (B1220265). chemistryviews.org The mechanism involves a frustrated Lewis pair (FLP)-like interaction between the Zn(II) ion and a non-coordinating nitrogen atom on the ligand, which activates the captured CO₂ molecule for subsequent reduction. chemistryviews.org Another zinc hydride compound, [Tptm]ZnH, catalyzes the hydrosilylation of CO₂ to formate and can further reduce it to the methanol (B129727) level, although this subsequent step is more efficient in the absence of CO₂. osti.gov
Zeolitic imidazolate frameworks, specifically ZIF-8, which are synthesized from zinc ion centers, serve as effective photocatalysts for CO₂ reduction. rsc.org By modulating the content of Zn metal centers, the band gap of the material can be tuned to enhance photogenerated charge transfer. rsc.org A ZIF-8 catalyst with an optimized structure yielded CO at a rate of 1.14 μmol g⁻¹ h⁻¹ and CH₄ at 0.62 μmol g⁻¹ h⁻¹, with the energy barrier for forming the *COOH intermediate being the rate-determining step for product yield. rsc.org
Morphology also plays a crucial role. A fibrous zinc catalyst prepared by electrodeposition in a CO₂ atmosphere (Zn-CO₂) exhibited high activity and stability for CO₂ reduction to CO. mdpi.com This catalyst achieved a Faradaic efficiency for CO of 73.0% at -1.2 V vs. RHE, with its high performance attributed to a larger electrochemical active surface area and a higher proportion of Zn (101) crystal planes, which are favorable for CO production. mdpi.com
Table 4: Performance of Zinc-Based Catalysts for CO₂ Reduction
| Catalyst | Product(s) | Performance Metric | Condition | Reference |
| Zn(DMTH) | Formate | Catalytic reduction from air | - | chemistryviews.org |
| ZIF-8 (optimized) | CO, CH₄ | 1.14 μmol g⁻¹ h⁻¹ (CO) | Photocatalysis | rsc.org |
| Fibrous Zn (Zn-CO₂) | CO | 73.0% Faradaic Efficiency | Electrocatalysis (-1.2 V vs. RHE) | mdpi.com |
| [Tptm]ZnH | Formate, Methanol level | Catalytic hydrosilylation | - | osti.gov |
Ferroelectric and Piezoelectric Properties in Solid-State Materials
Ferroelectric materials, which exhibit spontaneous electric polarization that can be reversed by an external electric field, are of great interest for applications in data storage, sensors, and actuators. While the search for new ferroelectrics has explored organic-inorganic hybrid materials, reports on ferroelectricity in thiocyanate-based compounds are approached with caution. Some publications on ferroelectric properties in related complexes have been questioned. hep.com.cn
However, research into analogous systems provides a pathway for designing functional materials. For instance, by modifying a non-ferroelectric zinc chloride compound, [(CH₃)₄N]ZnCl₃, researchers successfully designed an ABX₃ hybrid ferroelectric, [(CH₃)₃NCH₂F]ZnCl₃. acs.org This material is the first zinc halide ABX₃ ferroelectric and displays a spontaneous polarization of 4.8 μC/cm². acs.org Its structure consists of one-dimensional polar chains of corner-sharing ZnCl₄ tetrahedra, a structural motif that differs from traditional perovskites and is conducive to ferroelectricity. acs.org This principle of breaking structural symmetry to induce polarity could potentially be applied to thiocyanate systems.
Furthermore, the concept of using materials with high dielectric constants and ferroelectric properties is being applied in other zinc-based technologies. In zinc-ion batteries, coating zinc anodes with a ferroelectric material like barium titanate (BaTiO₃) has been shown to suppress dendrite growth. ucl.ac.uk The high dielectric constant and Maxwell-Wagner polarization effects at the interface help to homogenize the electric field, promoting uniform zinc deposition and extending the battery's lifespan significantly. ucl.ac.uk In other related systems, such as isothiocyanato-nickel complexes, the rotation of molecules within the crystal lattice has been shown to induce reversible dielectric changes and electromagnetic coupling, demonstrating another route to switchable properties in coordination compounds. mdpi.com The low dielectric constants observed at high frequencies in some thiocyanate-containing crystals are also considered important for potential applications in photonic and electro-optic devices. scielo.br
Adsorption Studies of Thiocyanate on Zinc-Containing Materials
The removal of thiocyanate (SCN⁻) from industrial wastewater is a significant environmental concern due to its toxicity. Adsorption has emerged as a highly effective and economical method for this purpose. Zinc-containing materials, such as zinc-activated carbons and zinc oxide nanoparticles, have been investigated as potential adsorbents for thiocyanate due to their unique surface properties and affinity for sulfur- and nitrogen-containing ligands. researchgate.netresearchgate.net Studies into the adsorption of thiocyanate onto these materials focus on understanding the efficiency, rate, and underlying mechanisms of the process to optimize conditions for water treatment applications. researchgate.net
The kinetic and thermodynamic aspects of thiocyanate adsorption on zinc-containing materials are crucial for evaluating the adsorbent's performance and understanding the nature of the interaction.
Kinetic Behavior
Kinetic studies describe the rate at which thiocyanate is removed from a solution, providing insight into the adsorption pathway and the rate-limiting step. researchgate.net The adsorption of thiocyanate onto zinc-containing materials is frequently analyzed using models such as the pseudo-first-order and pseudo-second-order kinetic models. researchgate.netdergipark.org.tr
Research on zinc chloride (ZnCl₂) activated carbon derived from coir pith demonstrated that the adsorption of thiocyanate followed second-order rate kinetics. researchgate.netnih.gov This finding is common in many adsorption systems involving zinc-based materials and suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.netresearchgate.net Similarly, studies on zinc oxide nanoparticles (ZnO NPs) synthesized using green methods found that the adsorption process was best described by the pseudo-second-order kinetic model. researchgate.netmdpi.com The time to reach equilibrium can vary; for instance, with ZnO NPs, the ideal contact duration for thiocyanate adsorption was found to be between 50 and 60 minutes. researchgate.net
Table 1: Kinetic Parameters for Thiocyanate Adsorption on Zinc-Containing Materials
| Adsorbent | Kinetic Model | Findings | Source |
|---|---|---|---|
| ZnCl₂ Activated Carbon | Pseudo-second-order | The adsorption process was found to follow second-order kinetics, indicating chemisorption may be the rate-limiting step. | researchgate.netnih.gov |
| Polyurethane Foam (for Zn(II)-SCN complexes) | Pseudo-second-order | The adsorption process was determined to follow the pseudo-second-order (PSO) model with a high correlation coefficient (R² = 0.99), suggesting chemical adsorption. | researchgate.net |
| ZnO Nanoparticles (TCZnO NPs) | Pseudo-second-order | The ideal contact time for maximum adsorption was 50-60 minutes, with the process fitting a pseudo-second-order model. | researchgate.net |
Thermodynamic Behavior
Thermodynamic analysis is used to determine the spontaneity and feasibility of the adsorption process. Key thermodynamic parameters, including the change in Gibbs free energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰), are evaluated from the effect of temperature on adsorption.
A study on the sorption of zinc(II)-thiocyanate complexes onto polyurethane foam found the process to be exothermic and spontaneous, as indicated by negative values for both ΔH⁰ and ΔG⁰. akjournals.comakjournals.com The negative entropy change (ΔS⁰) suggested a decrease in the randomness at the solid-solution interface during adsorption. akjournals.comakjournals.com In another investigation involving ZnCl₂ activated carbon, the negative value of ΔH⁰ also confirmed the exothermic nature of the thiocyanate adsorption. nih.gov Conversely, studies on other zinc-based systems, such as the adsorption of Pb(II) onto ZnO nanoparticles, have shown endothermic processes (positive ΔH⁰), where adsorption is favored at higher temperatures. mdpi.com The spontaneity of the reaction, indicated by negative ΔGº values, has been consistently observed across various zinc-based adsorption systems. uobaghdad.edu.iq
Table 2: Thermodynamic Parameters for Thiocyanate Adsorption on Zinc-Containing Materials
| Adsorbent / System | ΔH⁰ (Enthalpy) | ΔS⁰ (Entropy) | ΔG⁰ (Gibbs Free Energy) | Nature of Process | Source |
|---|---|---|---|---|---|
| ZnCl₂ Activated Carbon | Negative | - | - | Exothermic | nih.gov |
| Polyurethane Foam (for Zn(II)-SCN complexes) | -77.5 ± 2.9 kJ/mol | -5 ± 0.09 J/mol·K | -6.67 ± 0.05 kJ/mol | Exothermic, Spontaneous | akjournals.comakjournals.com |
| Nano Tricalcium Phosphate (for Pb(II) adsorption) | 4140 J/mol | 92.98 J/mol·K | Negative | Endothermic, Spontaneous | uliege.be |
| ZnO Nanoparticles (for Pb(II) adsorption) | Positive | - | Negative | Endothermic, Spontaneous | mdpi.com |
The mechanism of thiocyanate adsorption onto zinc-containing materials involves complex surface interactions, which can be broadly categorized as chemisorption and ion exchange.
Chemisorption
Chemisorption, or chemical adsorption, involves the formation of a chemical bond between the adsorbate (thiocyanate) and the adsorbent surface. researchgate.net This mechanism is strongly suggested when the adsorption data fits well with the pseudo-second-order kinetic model and the Langmuir isotherm model, which assumes monolayer adsorption on a homogeneous surface. researchgate.netnih.gov In studies of thiocyanate adsorption on ZnCl₂ activated carbon, the process was described as involving chemisorption. researchgate.netnih.gov The sorption of zinc(II)-thiocyanate complexes onto polyurethane foam was also identified as chemisorption, supported by the fit to the Dubinin-Radushkevich (D-R) isotherm and the pseudo-second-order kinetic model. researchgate.netakjournals.com This type of interaction is often irreversible and specific, leading to a strong attachment of thiocyanate ions to the active sites on the zinc-containing material.
Ion Exchange
Solution Chemistry and Complexation Equilibria of Zinc Thiocyanate
Speciation of Zinc Thiocyanate (B1210189) in Aqueous and Non-Aqueous Solutions
In aqueous solutions, zinc(II) ions form a series of mononuclear complexes with thiocyanate ions (SCN⁻). The stepwise formation of these complexes can be represented by the following equilibrium reactions:
Zn²⁺ + SCN⁻ ⇌ [Zn(SCN)]⁺
[Zn(SCN)]⁺ + SCN⁻ ⇌ [Zn(SCN)₂]
[Zn(SCN)₂] + SCN⁻ ⇌ [Zn(SCN)₃]⁻
[Zn(SCN)₃]⁻ + SCN⁻ ⇌ [Zn(SCN)₄]²⁻
Studies using various techniques, including conductometry, potentiometry, and calorimetry, have confirmed the existence of species such as [Zn(SCN)]⁺, [Zn(SCN)₂], [Zn(SCN)₃]⁻, and the tetrahedral [Zn(NCS)₄]²⁻ in aqueous solutions. jst.go.jpaip.org The predominant species depends on the concentration of the thiocyanate ion. Raman spectroscopy studies indicate that in the [Zn(NCS)₄]²⁻ complex, the thiocyanate ligand is coordinated to the zinc ion through the nitrogen atom. aip.org The zinc species sorbed onto cellulose (B213188) acetate (B1210297) polymers from aqueous solutions are suggested to be NH₄Zn(H₂O)(SCN)₃ or (NH₄)₂Zn(SCN)₄. nih.gov
In non-aqueous solvents, the speciation of zinc thiocyanate can differ significantly from that in water. In dimethylformamide (DMF), for instance, calorimetric studies have revealed the formation of binary complexes such as [Zn(NCS)]⁺, [Zn(NCS)₃]⁻, and [Zn(NCS)₄]²⁻. rsc.org The octahedral structure of the solvated [Zn(dmf)₆]²⁺ ion changes upon complexation, with [Zn(NCS)₃(dmf)]⁻ and [Zn(NCS)₄]²⁻ adopting a four-coordinate tetrahedral structure, while [Zn(NCS)(dmf)₅]⁺ remains octahedral. rsc.org Polarographic studies in aqueous mixtures of methanol (B129727), ethanol, dioxan, and dimethylformamide have also been used to investigate the formation of zinc-thiocyanate complexes. ias.ac.inias.ac.in The synthesis of this compound complexes in non-aqueous solvents like methanol, acetonitrile (B52724), DMF, and dimethyl sulfoxide (B87167) (DMSO) often involves the reaction of zinc oxide with ammonium (B1175870) thiocyanate. researchgate.net
Determination of Stability Constants for Thiocyanate Complexes
Calorimetric titrations in aqueous solutions with a constant ionic medium have been used to determine both the formation constants and the enthalpies of formation for the [Zn(NCS)ₙ]⁽²⁻ⁿ⁾⁺ complexes (n=1-4). jst.go.jp Solvent extraction methods have also been employed, where the distribution of zinc(II) between an aqueous phase and an organic solvent containing a complexing agent is measured as a function of the thiocyanate concentration. oup.com For example, the stability constants in a 1 M sodium perchlorate (B79767) aqueous medium were determined by measuring the decrease in the extraction of a zinc(II)-β-isopropyltropolone chelate into chloroform. oup.com
Polarography is another technique used to evaluate stability constants, particularly in mixed solvent systems. ias.ac.inias.ac.in By measuring the shift in the formal potential of the zinc(II)/zinc amalgam couple at varying thiocyanate concentrations, the stability constants of the resulting complexes can be calculated. ias.ac.in
| Complex | log β₁ | log β₂ | log β₃ | log β₄ | Ionic Strength (M) | Temperature (°C) | Method | Reference |
| [Zn(SCN)ₙ]⁽²⁻ⁿ⁾⁺ | 0.56 | 1.32 | 1.18 | - | 1.0 (NaClO₄) | 25 | Solvent Extraction | oup.com |
| [Zn(NCS)ₙ]⁽²⁻ⁿ⁾⁺ | - | - | - | - | 5.0 (NaClO₄) | 25 | Calorimetry | jst.go.jp |
| [Zn(SCN)ₙ]⁽²⁻ⁿ⁾⁺ | 0.74 | - | - | - | 1.0 | - | - | iupac.org |
Note: The values presented are from different studies and may not be directly comparable due to varying experimental conditions.
In non-aqueous solvents, the stability of zinc-thiocyanate complexes is generally higher than in water. chegg.com For example, in dimethylformamide (DMF), the formation constants for various binary and ternary complexes with ligands like 2,2′-bipyridine have been determined calorimetrically. rsc.org
Influence of pH, Ionic Strength, and Temperature on Solution Equilibria
The equilibrium of this compound complexes in solution is sensitive to changes in pH, ionic strength, and temperature.
pH: The pH of the solution can significantly influence the complexation equilibria. In acidic conditions (pH < 4), the thiocyanate ion (SCN⁻) can be protonated to form thiocyanic acid (HSCN), a weak acid. This reduces the concentration of free SCN⁻ available to complex with zinc ions, thereby shifting the equilibrium away from the formation of this compound complexes. The sorption of this compound complexes onto polyurethane foam from acidic solutions has been shown to be pH-dependent, with maximum sorption observed from 1M hydrochloric acid. akjournals.com Studies on the photodegradation of thiocyanate ions also show a strong pH dependence, with peak reactions observed at neutral pH. mdpi.com For the separation of zinc from cadmium, a pH of 3.0 ± 0.5 is optimal for the selective extraction of this compound complexes.
Ionic Strength: The ionic strength of the medium affects the activity coefficients of the ions involved in the equilibrium, which in turn influences the measured stability constants. To obtain reliable thermodynamic data, stability constants are often determined in a medium of high and constant ionic strength, typically using a salt like sodium perchlorate (NaClO₄). jst.go.jpoup.com The Debye-Hückel equation is often used to account for the effects of ionic strength on the stability constants. It has been noted that changes in ionic strength (from ~0.015-0.25 M) had no effect on the rate of oxidation of thiocyanate by chloramine-T, suggesting that under certain conditions, the effect can be negligible.
Temperature: Temperature affects both the stability constants of the complexes and the rates of reaction. For many zinc(II) complexes, the stability constants decrease as the temperature increases, indicating that the complex formation is an exothermic process. academicjournals.orgresearchgate.net Thermodynamic studies on the sorption of zinc(II)-thiocyanate complexes onto polyurethane foam revealed a negative enthalpy change (ΔH = -77.5 ± 2.9 kJ·mol⁻¹), confirming the exothermic nature of the sorption process. akjournals.com The influence of temperature on the pK value of the methylene (B1212753) blue-zinc thiocyanate complex has been noted, suggesting that temperature control is important for accuracy in related analytical determinations. Conversely, in some systems, elevated temperatures can enhance processes like the elution of zinc cyanide complexes with thiocyanate.
Solvation Effects and Solvent-Ligand Interactions
The solvent plays a critical role in the chemistry of this compound, not just as a medium but as an active participant in the complexation equilibria through solvation.
The stability of this compound complexes is markedly different in aqueous versus non-aqueous or mixed solvents. ias.ac.inias.ac.in The stability constants are generally found to be higher in organic solvents like methanol compared to water. chegg.com This is attributed to the different solvation energies of the ions and the complexes in various solvents. Water is a highly polar, protic solvent that strongly solvates both the zinc(II) cation and the thiocyanate anion. The formation of the complex requires the displacement of these solvating water molecules, which is an energetically demanding process.
In aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the solvation of the anion is weaker, which can favor complex formation. rsc.orgresearchgate.net Calorimetric studies in DMF have shown that the six-coordinate octahedral structure of the solvated zinc ion, [Zn(dmf)₆]²⁺, is altered upon complexation with thiocyanate. rsc.org The formation of higher complexes like [Zn(NCS)₃]⁻ and [Zn(NCS)₄]²⁻ leads to a change to a four-coordinate tetrahedral geometry. rsc.org This structural change is accompanied by the release of solvent molecules.
The nature of the solvent also influences the coordination mode of the thiocyanate ligand and the structure of the resulting complexes. The use of different solvents such as methanol, acetonitrile, DMF, or DMSO in the synthesis can lead to this compound complexes with different crystal structures. researchgate.net The interaction between the solvent and other ligands present in the solution can also lead to the formation of mixed-ligand complexes. For example, in DMF, ternary complexes of zinc(II) with thiocyanate and 2,2'-bipyridine (B1663995) have been identified and characterized. rsc.org The physical properties of the solvent, such as the dielectric constant, have been shown to correlate with the stability of the zinc-thiocyanate complexes formed. ias.ac.inias.ac.in
Surface Science and Interfacial Phenomena of Zinc Thiocyanate
Adsorption of Thiocyanate (B1210189) on Zinc Surfaces and Nanoparticles
The adsorption of thiocyanate (SCN⁻) ions onto zinc-containing surfaces is a key process in contexts such as water treatment and the synthesis of coordination complexes. Research has focused on understanding the efficiency and controlling factors of this adsorption on various substrates, including zinc oxide nanoparticles and activated carbon.
Studies have shown that eco-friendly synthesized zinc oxide nanoparticles (ZnO NPs) can effectively remove thiocyanate ions from aqueous solutions. researchgate.net The adsorption process is influenced by several parameters, including pH, the initial concentration of thiocyanate, contact time, and the dosage of the adsorbent. researchgate.net Optimal conditions for thiocyanate adsorption onto Terminalia Chebula fruit extract-coated ZnO NPs were found to be at a pH of 6 with a contact time of 50–60 minutes, achieving a maximum removal efficiency of 92%. researchgate.net
Another approach involves the use of zinc chloride-activated carbon derived from agricultural waste like coir pith. researchgate.net This adsorbent has demonstrated the ability to bind thiocyanate ions, with a Langmuir adsorption capacity (Q₀) of 16.2 mg/g. researchgate.net The adsorption was found to be most effective within a pH range of 3.0 to 7.0. researchgate.net The process was described by second-order rate kinetics, indicating that the rate-limiting step may be chemical adsorption involving valence forces through the sharing or exchange of electrons. researchgate.net
The efficiency of thiocyanate removal can be significant, with some systems demonstrating high selectivity and capacity. For instance, using an ion-exchange resin loaded with silver chloride, adsorption capacities reached up to 95.8% at 25 °C in acidic solutions (pH 4.0-6.0). pnrsolution.org The use of nanoparticles, in general, is advantageous due to their high surface area, which provides more active sites for adsorption.
Table 1: Parameters for Thiocyanate Adsorption on Zinc-based Adsorbents
| Adsorbent | Optimal pH | Adsorption Capacity/Efficiency | Kinetic Model | Source |
|---|---|---|---|---|
| Terminalia Chebula-ZnO NPs | 6 | 92% removal efficiency | - | researchgate.net |
| ZnCl₂ Activated Carbon (from coir pith) | 3.0 - 7.0 | 16.2 mg/g (Langmuir capacity) | Second-order rate kinetics | researchgate.net |
Growth Mechanisms of Zinc Thiocyanate Films and Crystals
The formation of this compound films and crystals is governed by nucleation and growth mechanisms that are highly dependent on the synthesis conditions. These materials, including related bimetallic thiocyanate complexes, are often grown from aqueous solutions. researchgate.netimeti.org
One observed mechanism in the growth of bulk crystals of zinc cadmium thiocyanate (ZCTC) is two-dimensional nucleation. researchgate.net The crystal habit and quality are significantly influenced by the pH of the growth solution; high-quality crystals are typically obtained when the pH is maintained between 3 and 5. researchgate.net The growth method often involves controlled evaporation or temperature lowering of a supersaturated solution. researchgate.netimeti.org
In the formation of zeolitic imidazolate framework (ZIF-8) thin films, which involve zinc ions, the concentration of the organic ligand plays a crucial role. mdpi.com At lower ligand concentrations, crystal growth is favored, leading to fewer, larger crystals. mdpi.com Conversely, higher ligand concentrations promote a faster nucleation rate, resulting in a larger number of smaller crystals. mdpi.com This indicates that the final film morphology is determined by a balance between the nucleation and crystal growth stages. mdpi.com The synthesis of organometallic thiocyanate crystals often follows a two-step mechanism, and the ambidentate nature of the SCN⁻ ion allows it to act as a bridging ligand, complicating the coordination behavior. imeti.org
Surface Reconstruction and Passivation Phenomena
The surfaces of zinc and its alloys are not static and can undergo reconstruction and passivation, especially in reactive environments. Passivation refers to the formation of a non-reactive, protective surface layer that inhibits further corrosion or chemical reaction.
A native passivation layer, typically composed of zinc oxide and hydroxide (B78521), naturally forms on zinc surfaces exposed to the atmosphere. ecwilliams.co.uk This layer protects the underlying metal, but its presence can also lead to non-uniform processes like electrodeposition. nih.gov The effectiveness of this natural passivation can be enhanced through chemical treatments, such as chromate (B82759) or molybdate (B1676688) solutions, which form more robust protective films. ecwilliams.co.ukdoi.org For instance, passivation in molybdate-containing solutions can form black coatings containing molybdenum and zinc oxides that offer significant corrosion protection. doi.org
Surface reconstruction involves the rearrangement of surface atoms, often to achieve a more stable energetic state. In the context of zinc anodes used in batteries, the removal of the initial passivation layer (de-passivation) through chemical polishing is a critical step. nih.gov This process not only cleans the surface but can also lead to surface reconstruction by selectively etching the surface to expose more of the desired (002) crystal planes. nih.gov A surface rich in the (002) plane promotes more uniform zinc deposition and suppresses unwanted side reactions. nih.gov This controlled reconstruction of the zinc interface is crucial for improving the performance and lifespan of electrochemical devices. nih.govresearchgate.net
Characterization of Solid-Liquid Interfaces
Understanding the complex processes at the interface between a solid like this compound and a liquid requires advanced characterization techniques capable of providing chemical, structural, and electronic information with high sensitivity.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine elemental composition and chemical states. rsc.org Variations of this method are particularly useful for studying solid-liquid interfaces. Angle-resolved XPS (ARXPS) is a non-destructive technique that can measure film thickness and create depth profiles of layered structures, revealing elemental and chemical environments at different depths. rsc.org For probing interfaces that are frozen to preserve their structure, Cryo-XPS is employed. This method allows for the analysis of a virtually unaltered liquid monolayer at the interface after subliming excess frozen solvent. rsc.org
Operando X-ray Techniques allow for the characterization of interfaces under real operating conditions. arxiv.org Techniques such as operando X-ray absorption spectroscopy (XAS), XPS, and surface X-ray diffraction (SXRD) can track the continuous evolution of an electrified solid-liquid interface as a function of applied potential or time. arxiv.org This provides crucial insights into charge transfer processes and structural rearrangements during electrochemical reactions. arxiv.org
Sum-Frequency Generation Vibrational Spectroscopy (SFG-VS) is an interface-specific optical technique used to investigate the molecular structure and orientation of molecules at an interface. researchgate.net It has been used to study the adsorption behavior and structure of ions from ionic liquids at an air/water interface, providing information on the orientation of different parts of the molecules at the surface. researchgate.net
Theoretical Calculations complement experimental techniques by providing atomic-scale insights. Density functional theory (DFT) calculations can be used to determine the adsorption energies and stable adsorption modes of molecules on a surface, such as water on a zinc (002) surface. researchgate.net Analysis of the charge density difference can reveal how charge is redistributed upon adsorption, indicating the nature of the chemical bonding at the interface. researchgate.net
Future Directions and Emerging Research Avenues for Zinc Thiocyanate
Exploration of Novel Synthetic Strategies and Methodologies
While traditional aqueous precipitation methods, such as the reaction between zinc nitrate (B79036) and potassium thiocyanate (B1210189), are well-established, future research is increasingly focused on novel synthetic strategies that offer greater control over product morphology, purity, and functionality. These emerging methodologies are critical for producing advanced zinc thiocyanate-based materials.
One promising direction is the use of direct synthesis from precursors like zinc oxide and ammonium (B1175870) thiocyanate, particularly in non-aqueous solvents like methanol (B129727), acetonitrile (B52724), or dimethylformamide. researchgate.net This approach can be more atom-economical than traditional salt metathesis reactions. researchgate.net Another key area of innovation is solid-state mechanochemistry . This solvent-free technique involves the mechanical grinding of solid precursors, such as copper(I) thiocyanate and zinc(I) thiocyanate, to produce new bimetallic phases. chemrxiv.orgacs.org This method is not only environmentally friendly but also enables the formation of novel materials that may not be accessible through solution-based routes. chemrxiv.orgacs.org
Advanced techniques such as solvothermal synthesis are also being explored to create this compound materials with enhanced properties for specific applications. smolecule.com Furthermore, the development of in situ synthesis methods, where the material is formed directly within a matrix or on a substrate, is gaining traction for applications like creating zinc-doped copper thiocyanate nanopowders. doaj.org These novel strategies represent a shift towards more sophisticated and purpose-driven material synthesis.
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Precursors | Key Advantages | Emerging Applications |
|---|---|---|---|
| Aqueous Precipitation | Zinc Nitrate, Potassium Thiocyanate | Simple, high yield | Precursor for complexes |
| Direct Synthesis | Zinc Oxide, Ammonium Thiocyanate | Good efficiency, non-aqueous routes | Synthesis of coordination complexes |
| Mechanochemistry | Copper(I) Thiocyanate, Zinc(I) Thiocyanate | Solvent-free, novel phases | Bimetallic semiconductors |
| Solvothermal Synthesis | Various | Enhanced properties, controlled morphology | Advanced functional materials |
| In Situ Synthesis | Various | Direct formation in matrix | Doped nanopowders |
Development of Advanced Characterization Techniques for In Situ Studies
Understanding the dynamic processes involving this compound during material formation or device operation requires sophisticated characterization techniques that can probe these systems in real-time. The development and application of in situ and operando methods are crucial for gaining deeper insights into reaction mechanisms, phase transitions, and failure modes.
For energy storage applications, such as zinc-based batteries, advanced in situ techniques are particularly vital. researchgate.netresearchgate.netX-ray Tomography (CT) , for instance, can be used to visualize the morphological changes and volume utilization of the zinc anode during the charge-discharge cycles of a battery. researchgate.netTransmission Electron Microscopy (TEM) offers high-resolution imaging to observe catalyst aggregation and structural changes at the nanoscale. researchgate.net
In situX-ray Diffraction (XRD) provides real-time information on the crystal structure, allowing researchers to track changes in the catalyst's valence state and coordination environment as reactions proceed. researchgate.net These techniques, often applied to study the broader category of zinc anodes, are directly applicable to understanding the behavior of this compound in electrochemical systems. researchgate.netresearchgate.net The data gathered from these advanced methods are essential for diagnosing failure mechanisms, such as dendrite formation, and for designing more stable and efficient materials. researchgate.net
Integration into Multifunctional Materials Systems and Devices
A significant future direction for this compound lies in its integration into multifunctional materials and advanced device architectures. By combining it with other compounds, researchers aim to create synergistic systems with tunable properties that surpass those of the individual components.
A prime example is the creation of mixed-metal coordination polymers . The combination of copper(I) thiocyanate (CuSCN) and this compound (Zn(SCN)₂) using mechanochemical methods has produced novel bimetallic materials with adjustable optical band gaps and solid-state ionization potentials. chemrxiv.orgacs.org Such materials are promising for a new generation of electronic devices, including ambipolar transistors and p-n junctions, because the electronic structure can be fine-tuned by altering the copper-to-zinc ratio. chemrxiv.org this compound is of particular interest as it exhibits an electronic structure complementary to that of the p-type semiconductor CuSCN. chemrxiv.org
The potential of this compound in energy storage is also a major focus. Recent studies on zinc-thiocyanate aqueous batteries have demonstrated high specific capacities and energy densities over hundreds of cycles, highlighting their promise as efficient and sustainable energy storage solutions. The unique properties of the Zn-(SCN)₂ couple contribute to this high performance. Furthermore, the principles of creating heterometallic thiocyanates with emergent properties, such as photocatalytic activity and photocurrent generation, suggest a broad scope for designing new functional systems based on this compound. mdpi.com
Theoretical Predictions for Undiscovered Phases and Functional Materials
Computational modeling and theoretical predictions are becoming indispensable tools for accelerating the discovery and design of new materials. In the context of this compound, theoretical approaches are being used to understand electronic structures, predict new stable phases, and guide experimental synthesis.
Density Functional Theory (DFT) has been effectively employed to study the electronic properties of zinc-substituted copper thiocyanate. chemrxiv.orgacs.org These calculations have confirmed experimental observations, revealing that a combination of copper 3d states and zinc 4s states forms the valence and conduction band edges, respectively, creating a complementary electronic structure. acs.org DFT is also used to predict the most favorable geometric structures of new this compound-containing complexes, aiding in the interpretation of experimental data. thaiscience.info
The discovery of a new copper-zinc thiocyanate (CZT) crystalline phase through experimental work opens up a previously unknown compositional space for thiocyanate-based semiconductors. chemrxiv.org This provides a fertile ground for theoretical exploration to predict other stable or metastable mixed-metal thiocyanate structures with potentially novel functionalities. Looking ahead, the application of machine learning (ML) , which has been used to optimize related materials like CuSCN in solar cells, could be extended to this compound systems. clinmedcasereportsjournal.com ML models could rapidly screen vast numbers of potential compositions and structures to identify promising candidates for specific electronic or optoelectronic applications, significantly reducing the experimental effort required for discovery. clinmedcasereportsjournal.com
Sustainable Chemistry Approaches in this compound Synthesis and Application
In line with global trends, future research on this compound is increasingly guided by the principles of green and sustainable chemistry. itrcweb.orgunep.org The goal is to design chemical processes and products that minimize the use and generation of hazardous substances throughout their lifecycle. itrcweb.org
In synthesis, this translates to a preference for more environmentally benign and efficient methods. Solvent-free mechanochemical synthesis stands out as a key green strategy, as it eliminates the need for solvents and often leads to higher atom economy by reducing waste byproducts. chemrxiv.orgrsc.org Similarly, direct synthesis routes using precursors like zinc oxide are being explored as more sustainable alternatives to traditional metathesis reactions which generate salt waste. researchgate.net
From an application perspective, the use of this compound in technologies that address environmental and sustainability challenges is a major focus. Its role in developing more efficient and sustainable zinc-ion batteries is a prominent example. Furthermore, the broader family of metal thiocyanates is being investigated for photocatalytic applications, such as the degradation of pollutants in wastewater. mdpi.com Developing this compound-based materials for such purposes aligns with the green chemistry objective of designing solutions for societal sustainability challenges. unep.org The evaluation of the entire lifecycle, from synthesis to final application and disposal, will be a critical aspect of future research in this area. itrcweb.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Zn(SCN)₂ |
| Zinc Nitrate | Zn(NO₃)₂ |
| Potassium Thiocyanate | KSCN |
| Zinc Oxide | ZnO |
| Ammonium Thiocyanate | NH₄SCN |
| Copper(I) Thiocyanate | CuSCN |
| Methanol | CH₃OH |
| Acetonitrile | CH₃CN |
| Dimethylformamide | C₃H₇NO |
| Bismuth Oxyiodide | BiOI |
| Tin(II) Thiocyanate | Sn(SCN)₂ |
| Rhodamine B | C₂₈H₃₁ClN₂O₃ |
| 3-Aminopyridine (B143674) | C₅H₆N₂ |
Q & A
Q. How is zinc thiocyanate synthesized in a laboratory setting, and what steps ensure purity?
this compound can be synthesized via the reaction of anhydrous zinc chloride (ZnCl₂) with potassium thiocyanate (KSCN) in methanol. Stoichiometric ratios (e.g., 1:2 molar ratio of ZnCl₂:KSCN) are critical, and the reaction mixture is stirred under reflux for 1–2 hours. The product is isolated by filtration, washed with cold methanol to remove unreacted reagents, and dried under vacuum. Purity is ensured using elemental analysis and spectroscopic techniques .
Q. What spectroscopic and crystallographic methods are used to characterize this compound’s structure?
- FT-IR spectroscopy identifies bonding modes (e.g., M-NCS vs. M-SCN) by comparing C≡N and C-S stretching frequencies to reference compounds. Peaks near 2050–2100 cm⁻¹ (C≡N) and 750–800 cm⁻¹ (C-S) indicate thiocyanate coordination .
- X-ray diffraction (XRD) determines crystal structure, including bond lengths and coordination geometry. Refinement software (e.g., SHELX) is used to resolve lattice parameters .
Q. What are the best practices for ensuring reproducibility in this compound synthesis?
- Use anhydrous reagents and solvents to prevent hydrolysis.
- Document reaction conditions (temperature, stirring rate, solvent purity).
- Validate product purity via melting point analysis, elemental composition, and cross-referencing spectral data with literature .
Advanced Research Questions
Q. What are the predominant zinc-thiocyanate complexes in aqueous solution, and how are their stability constants determined?
Conductometric and potentiometric studies reveal species such as Zn(SCN)⁺, Zn(SCN)₂, and Zn(SCN)₃⁻. Stability constants are calculated using the Debye-Hückel equation to account for ionic strength. For example, at 1–1.5 M HNO₃, Zn²⁰⁺ remains uncomplexed, while SCN⁻ forms extractable HNCS .
| Technique | Identified Species | Stability Constant (log K) |
|---|---|---|
| Conductometric | Zn(SCN)⁺, Zn(SCN)₂ | 1.8–2.5 |
| Potentiometric | Zn(SCN)₃⁻ | 3.0–3.7 |
Q. How can contradictions in reported stability constants for zinc-thiocyanate complexes be resolved?
Global data analysis tools (e.g., ReactLab Equilibria ) reconcile discrepancies by simultaneously fitting data from multiple techniques (UV-Vis, potentiometry). Cross-validation with ion-selective electrodes or extraction studies (e.g., TBP-based solvent extraction) improves accuracy .
Q. How can ion-selective electrodes (ISEs) be optimized for detecting this compound complexes in environmental samples?
Q. What methodologies elucidate the adsorption behavior of this compound complexes on electrode surfaces?
Chronocoulometry measures adsorption kinetics by applying potential steps and analyzing charge vs. time curves. For example, cadmium-thiocyanate adsorption studies show that bonding occurs via pre-adsorbed SCN⁻ layers, a model applicable to zinc systems .
Methodological Considerations
Q. How can FT-IR data distinguish between ambidentate (N vs. S) bonding in this compound complexes?
- Compare experimental C≡N/C-S stretches to reference compounds (e.g., KSCN for S-bonding, [Co(NH₃)₅NCS]²⁺ for N-bonding).
- Use quantitative difference analysis in spreadsheets to calculate deviations between unknown and reference spectra, minimizing subjective interpretation .
Q. What statistical approaches validate the reliability of this compound stability constants?
- Apply error propagation analysis to account for measurement uncertainties in pH, conductivity, or absorbance.
- Use software (e.g., Hyperquad) to iteratively refine equilibrium models and exclude outlier data points .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s solubility in polar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
